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  • Product: Methyl imidazo[1,2-a]pyridine-2-carboxylate
  • CAS: 1220397-13-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Analysis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

An In-Depth Guide for Researchers and Drug Development Professionals Methyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyridine scaffold, a recognized "privileged structure" in drug discovery, this molecule serves as a crucial building block for the synthesis of novel therapeutic agents targeting a wide array of diseases.[1][2][3][4] Its unique electronic and structural properties also make it a candidate for applications in functional materials, such as organic light-emitting diodes (OLEDs).[5]

This technical guide provides a comprehensive analysis of the spectral data of methyl imidazo[1,2-a]pyridine-2-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control in research and development settings.

Chemical Structure and Physicochemical Properties

The foundational structure of methyl imidazo[1,2-a]pyridine-2-carboxylate consists of a fused imidazole and pyridine ring system, with a methyl carboxylate group at the 2-position.[6] This arrangement results in a planar, aromatic system with a molecular formula of C₉H₈N₂O₂ and a molar mass of approximately 176.17 g/mol .[6] The compound is typically a solid at room temperature and exhibits limited solubility in water but is soluble in common polar organic solvents like dimethyl sulfoxide (DMSO).[5]

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[6]
Molar Mass176.17 g/mol [6]
AppearanceTypically a solid[6]
SolubilityLow in water; Soluble in polar organic solvents like DMSO[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For methyl imidazo[1,2-a]pyridine-2-carboxylate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate is expected to exhibit distinct signals for the aromatic protons on the fused ring system and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the aromatic ring currents.

Based on data from closely related analogs, the following proton assignments can be predicted:

  • Imidazo[1,2-a]pyridine ring protons: The protons on the pyridine ring typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The proton on the imidazole ring (H-3) is expected to be a singlet and may appear at a distinct chemical shift. For instance, in a similar derivative, the imidazole proton signal was observed as a singlet at 8.23 ppm.

  • Methyl ester protons: The three protons of the methyl group of the ester will appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 3.8-4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl imidazo[1,2-a]pyridine-2-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate will show distinct signals for each of the nine carbon atoms.

Predicted chemical shifts based on the general knowledge of imidazo[1,2-a]pyridine systems are as follows:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.

  • Aromatic Carbons: The carbons of the fused aromatic rings will resonate in the region of δ 110-150 ppm. The carbons directly attached to nitrogen atoms will have characteristic chemical shifts.

  • Methyl Carbon: The methyl carbon of the ester group will appear as an upfield signal, typically around δ 50-55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) InstrumentSetup Instrument Setup (Spectrometer Configuration) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (¹H and ¹³C Spectra) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Peak Assignment, Interpretation) DataProcessing->Analysis

Caption: General workflow for NMR spectral data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methyl imidazo[1,2-a]pyridine-2-carboxylate will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Expected Characteristic Absorption Bands:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[5]

  • C-O Stretch: The C-O single bond stretching of the ester group will likely show a band in the 1250-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will appear in the 1450-1650 cm⁻¹ region.[5]

  • C-N Stretch: The C-N stretching vibrations of the heterocyclic rings are expected in the 1300-1350 cm⁻¹ range.[5]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For methyl imidazo[1,2-a]pyridine-2-carboxylate, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (176.17).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the parent molecule. The fragmentation of the imidazo[1,2-a]pyridine ring itself can also lead to characteristic fragment ions. The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 177.0659.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument, which is a soft ionization technique suitable for polar and thermally labile molecules.

  • Data Acquisition: Infuse the sample solution into the ESI source. The mass spectrum is then recorded, showing the m/z values of the resulting ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G M+ M+• m/z = 176 Fragment1 [M-OCH3]+ m/z = 145 M+->Fragment1 -•OCH3 Fragment2 [M-COOCH3]+ m/z = 117 M+->Fragment2 -•COOCH3 RingFragment Imidazo[1,2-a]pyridine Ring Fragments M+->RingFragment Ring Cleavage

Caption: A plausible mass spectrometry fragmentation pathway for methyl imidazo[1,2-a]pyridine-2-carboxylate.

Conclusion

The spectral characterization of methyl imidazo[1,2-a]pyridine-2-carboxylate through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted spectral features and standardized experimental protocols, serves as a valuable resource for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science. Accurate spectral analysis is a cornerstone of scientific integrity, ensuring the identity and purity of this important heterocyclic compound in various applications.

References

  • J&K Scientific. 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7. Available from: [Link]

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]

  • Pipzine Chemicals. Methyl Imidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]

  • Gessi, S., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. 2021. Available from: [Link]

  • Koparir, M., et al. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure. 2006. Available from: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Al-Tel, T. H., et al. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. 2008. Available from: [Link]

  • Geronikaki, A., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. 2016. Available from: [Link]

  • Tali, J. A., et al. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. 2023. Available from: [Link]

  • Al-Qalaf, F. A., et al. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. 2008. Available from: [Link]

  • Wang, M., et al. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. 2016. Available from: [Link]

  • Zhang, Y., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021. Available from: [Link]

  • Li, X., et al. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers. 2021. Available from: [Link]

  • El-Sayed, N. N. E., et al. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. 2023. Available from: [Link]

Sources

Exploratory

Biological Screening of Methyl Imidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides an in-depth technical overview for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the biological screening of a specific derivative, methyl imidazo[1,2-a]pyridine-2-carboxylate. By synthesizing field-proven insights with technical accuracy, this document outlines the rationale behind experimental choices and provides a framework for evaluating the therapeutic potential of this compound class.

Introduction to the Imidazo[1,2-a]pyridine Core and its Therapeutic Promise

Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] This scaffold is present in several commercially available drugs, underscoring its clinical relevance.[2] The versatility of the imidazo[1,2-a]pyridine core allows for a wide range of chemical modifications, leading to compounds with activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Methyl imidazo[1,2-a]pyridine-2-carboxylate, as a key derivative, serves as a valuable starting point for the exploration of these therapeutic avenues.

Strategic Approaches to Biological Screening

A systematic biological screening cascade is essential to elucidate the therapeutic potential of methyl imidazo[1,2-a]pyridine-2-carboxylate and its analogues. The screening strategy should be designed to explore a range of potential activities, beginning with broad primary screens and progressing to more specific, mechanism-based assays for promising hits.

cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Cytotoxicity Screening Cytotoxicity Screening Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Screening->Apoptosis & Cell Cycle Analysis Hit Identification Antimicrobial Screening Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies Lead Characterization Anti-inflammatory Screening Anti-inflammatory Screening Enzyme Inhibition Assays (e.g., COX-2, Kinases) Enzyme Inhibition Assays (e.g., COX-2, Kinases) Anti-inflammatory Screening->Enzyme Inhibition Assays (e.g., COX-2, Kinases) Hit Confirmation

Figure 1: A generalized workflow for the biological screening of methyl imidazo[1,2-a]pyridine-2-carboxylate.

Anticancer Activity Screening

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] Derivatives have been shown to target various pathways involved in cancer cell proliferation and survival.[3]

Rationale for Anticancer Screening

Given the documented anticancer potential of the imidazo[1,2-a]pyridine core, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step. This initial screen can provide a broad overview of the compound's potential and selectivity.

Key Experimental Protocols

3.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of methyl imidazo[1,2-a]pyridine-2-carboxylate and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[4]

3.2.2. Apoptosis and Cell Cycle Analysis by Flow Cytometry

For compounds exhibiting significant cytotoxicity, further investigation into the mechanism of cell death is crucial. Flow cytometry can be employed to analyze apoptosis and cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix cells in ethanol and stain with PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Potential Molecular Targets

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit several key targets in cancer signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.[3]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest.[2]

  • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These receptors are crucial for tumor growth and angiogenesis.[2]

Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Figure 2: Simplified schematic of the PI3K/Akt/mTOR signaling pathway, a potential target for imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders. The imidazo[1,2-a]pyridine scaffold has shown promise in the development of anti-inflammatory agents.[5][6]

Rationale for Anti-inflammatory Screening

A study on imidazo[1,2-a]pyridine-2-carboxylic acid, a close analogue of the title compound, demonstrated its ability to inhibit edema and preferentially inhibit the COX-2 enzyme in vitro.[5] This provides a strong rationale for screening methyl imidazo[1,2-a]pyridine-2-carboxylate for anti-inflammatory activity.

Key Experimental Protocols

4.2.1. In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs.[7]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the kit manufacturer's instructions.[8][9]

  • Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of methyl imidazo[1,2-a]pyridine-2-carboxylate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence signal, which is proportional to the amount of prostaglandin G2 produced. A decrease in fluorescence indicates inhibition of COX-2 activity.[8]

Potential Molecular Targets

The primary target for the anti-inflammatory activity of this compound class is likely to be the COX-2 enzyme . Further studies could also explore the modulation of other inflammatory mediators and signaling pathways, such as the NF-κB pathway .

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of novel antibacterial and antifungal compounds.[6][10]

Rationale for Antimicrobial Screening

Given the broad-spectrum biological activity of imidazo[1,2-a]pyridines, it is prudent to evaluate methyl imidazo[1,2-a]pyridine-2-carboxylate for its potential to inhibit the growth of clinically relevant bacteria and fungi.

Key Experimental Protocols

5.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key parameter for assessing antimicrobial potency.[11][12]

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare a serial two-fold dilution of methyl imidazo[1,2-a]pyridine-2-carboxylate in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Bacterial Inoculation: Add a standardized inoculum of the test microorganism to each well.[13]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Table 1: Representative Panel of Microorganisms for Primary Antimicrobial Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Streptococcus pneumoniaePseudomonas aeruginosaAspergillus fumigatus
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans

Data Interpretation and Hit-to-Lead Progression

The initial screening data will provide a foundation for further drug discovery efforts. For compounds that demonstrate promising activity in the primary assays, a series of secondary and mechanistic studies should be undertaken to validate the initial findings, elucidate the mechanism of action, and establish a structure-activity relationship (SAR). This iterative process of screening, analysis, and chemical modification is fundamental to the successful progression of a hit compound to a viable lead candidate.

Conclusion

Methyl imidazo[1,2-a]pyridine-2-carboxylate represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests a high probability of discovering potent anticancer, anti-inflammatory, and antimicrobial activities. The systematic application of the screening strategies and protocols outlined in this guide will enable researchers to effectively evaluate the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.

References

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). PubMed. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). UVA. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2025). ACS Publications. Retrieved from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. Retrieved from [Link]

  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). SciRP.org. Retrieved from [Link]

  • MIC & Etest. (n.d.). IACLD. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a key derivative, Methyl Imidazo[1,2-a]pyridine-2-carboxylate. We will delve into its synthesis, detailed physicochemical and spectroscopic properties, characteristic chemical reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the practical application and chemical behavior of this important heterocyclic compound.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. Its unique electronic and structural properties have made it a recurring motif in successful drug candidates, including the anxiolytic Alpidem and the widely prescribed hypnotic agent Zolpidem.[1][2][3][4] The scaffold's therapeutic versatility is vast, with derivatives exhibiting anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[4][5][6][7] Methyl imidazo[1,2-a]pyridine-2-carboxylate is a particularly valuable derivative, where the methyl ester group at the C2 position serves as a highly adaptable chemical handle for further molecular elaboration. The functionalization at the C2 position is of significant interest, as it is crucial for the biological activity of drugs like Zolimidine and Miroprofen.[8]

Synthesis and Mechanism

The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][9] This approach provides a direct and efficient route to C2-substituted analogues like methyl imidazo[1,2-a]pyridine-2-carboxylate.

Primary Synthetic Pathway: Condensation Reaction

The standard synthesis involves the reaction of a suitably substituted 2-aminopyridine with methyl bromopyruvate or a similar α-halo keto-ester. The reaction proceeds via a well-established mechanism involving two key steps:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization & Aromatization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. The subsequent dehydration of the resulting hemiaminal leads to the formation of the fused imidazole ring, yielding the aromatic imidazo[1,2-a]pyridine core.

G cluster_start Starting Materials cluster_process Reaction Mechanism 2-Aminopyridine 2-Aminopyridine N_Alkylation Step 1: N-Alkylation (Formation of Pyridinium Intermediate) 2-Aminopyridine->N_Alkylation Methyl_Bromopyruvate Methyl Bromopyruvate (α-halo keto-ester) Methyl_Bromopyruvate->N_Alkylation Cyclization Step 2: Intramolecular Cyclization & Dehydration N_Alkylation->Cyclization Base-catalyzed proton abstraction Final_Product Methyl Imidazo[1,2-a]pyridine-2-carboxylate Cyclization->Final_Product Aromatization

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogue Syntheses)

The following protocol is a representative procedure adapted from the synthesis of similar ethyl ester derivatives.[10][11]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol (10 mL/mmol), add methyl 3-bromo-2-oxopropanoate (1.2 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the mixture to room temperature and then to 0 °C in an ice bath. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure methyl imidazo[1,2-a]pyridine-2-carboxylate.

Physicochemical and Spectroscopic Profile

The structural integrity and purity of methyl imidazo[1,2-a]pyridine-2-carboxylate are confirmed through a combination of physical measurements and spectroscopic analysis.

General Properties
PropertyValueReference
Molecular Formula C₉H₈N₂O₂[12][13]
Molar Mass 176.17 g/mol [12][14]
Appearance Typically a solid (e.g., pale yellow)[12][14]
Solubility Soluble in common organic solvents (ethanol, dichloromethane); limited solubility in water.[12]
Stability Stable under standard laboratory conditions.[12]
Spectroscopic Data Summary

Spectroscopic analysis provides a definitive fingerprint for the molecule. The following table summarizes the expected characteristic data based on published spectra of closely related analogues.[15][16][17][18]

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR H-3 (imidazole proton)~8.2-8.5 ppm (s)
H-5 (pyridine proton)~8.0-8.3 ppm (d)
H-8 (pyridine proton)~7.5-7.7 ppm (d)
H-6, H-7 (pyridine protons)~6.8-7.4 ppm (m)
-OCH₃ (methyl ester)~3.9-4.1 ppm (s)
¹³C NMR C=O (ester carbonyl)~160-165 ppm
C-2, C-3, C-5, C-8a~110-150 ppm
-OCH₃ (methyl ester)~52-55 ppm
IR Spectroscopy C=O Stretch (ester)~1710-1730 cm⁻¹
C=N, C=C Stretch~1630-1650 cm⁻¹
Mass Spectrometry [M+H]⁺m/z ~177.06
Crystal Structure Insights

Chemical Reactivity and Transformations

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a versatile intermediate due to the presence of two primary reactive sites: the electron-rich imidazo[1,2-a]pyridine core and the C2-ester functional group.

G A Methyl Imidazo[1,2-a]pyridine-2-carboxylate B Imidazo[1,2-a]pyridine-2-carboxylic Acid A->B Saponification (NaOH or LiOH, H₂O) C Imidazo[1,2-a]pyridine-2-carboxamides A->C Amidation (Amine, EDC Coupling) D (Imidazo[1,2-a]pyridin-2-yl)methanol A->D Reduction (LiAlH₄, THF) E C3-Substituted Derivatives (e.g., Halogenation, Nitration) A->E Electrophilic Substitution (e.g., NBS, HNO₃)

Caption: Key reactivity pathways of the title compound.

Reactions at the Ester Group

The methyl ester at the C2 position is a gateway to a variety of other functional groups, which is critical for structure-activity relationship (SAR) studies.

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step for preparing many derivatives.[19]

  • Dissolution: Dissolve methyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF/water or methanol/water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1N HCl to a pH of ~3-4. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

The conversion to amides is one of the most important reactions in medicinal chemistry for creating compound libraries.[19]

  • Acid Formation: First, prepare the corresponding carboxylic acid as described in Protocol 4.1.1.

  • Activation: Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Coupling: Add a catalyst, such as HOBt (hydroxybenzotriazole) (0.5 eq), and stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Reactions at the Heterocyclic Core

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site for electrophilic substitution.[8][20] Modern methods also allow for direct C-H functionalization under visible light or metal catalysis to install various substituents.[7]

Utility in Drug Discovery and Development

Methyl imidazo[1,2-a]pyridine-2-carboxylate is not merely a chemical curiosity; it is a high-value building block for the synthesis of potent, biologically active molecules.

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine-3-carboxamide scaffold, often derived from C2-carboxylates, has yielded compounds with nanomolar potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3][6][19]

  • Anticancer Therapeutics: The core structure is being explored for the development of covalent inhibitors targeting oncogenic proteins like KRAS G12C.[5] Derivatives have also been investigated as inhibitors of various kinases and other targets implicated in cancer.[4][21]

  • Neurological Disorders: Given that marketed drugs like Zolpidem act on the central nervous system, derivatives of this scaffold continue to be of high interest for developing novel agents targeting neurological and psychiatric disorders.[14][22]

G A Imidazo[1,2-a]pyridine (Privileged Scaffold) B Methyl Imidazo[1,2-a]pyridine-2-carboxylate (Key Intermediate) A->B Synthesis C Chemical Diversification (Amidation, etc.) B->C Functionalization D Library of Bioactive Compounds C->D SAR Exploration E Drug Candidates (Antitubercular, Anticancer, etc.) D->E Lead Optimization

Caption: Role as a building block in drug discovery.

Conclusion

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant strategic importance in modern synthetic and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and, most critically, its versatile reactivity make it an invaluable precursor for constructing diverse molecular architectures. The dual reactivity of the heterocyclic core and the C2-ester function provides chemists with a robust platform for generating novel compounds with a wide spectrum of pharmacological activities. As research into novel therapeutics continues, the utility of this and related imidazo[1,2-a]pyridine derivatives is set to expand, reinforcing its status as a truly privileged scaffold in the quest for new medicines.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid. J&K Scientific.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. NIH National Center for Biotechnology Information.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. NIH National Center for Biotechnology Information.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. NIH National Center for Biotechnology Information.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. ResearchGate.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. NIH National Center for Biotechnology Information.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. NIH National Center for Biotechnology Information.
  • methyl imidazo[1,2-a]pyridine-6-carboxylate(136117-69-6) 1 h nmr. ChemicalBook.
  • Methyl Imidazo[1,2-a]pyridine-2-carboxylate. Pipzine Chemicals.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. NIH National Center for Biotechnology Information.
  • 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid. Chem-Impex.
  • Methyl imidazo[1,2-a]pyridine-8-carboxylate (C9H8N2O2). PubChemLite.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate.
  • methyl imidazo[1,2-a]pyridine-2-carboxylate CAS#:. ChemicalBook.

Sources

Exploratory

The Synthetic Cornerstone: A Technical Guide to Methyl Imidazo[1,2-a]pyridine-2-carboxylate Starting Materials

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities.[1] Its derivatives have garnered considerable attention from the pharmaceutical and agrochemical industries due to their diverse therapeutic and biological properties, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Methyl imidazo[1,2-a]pyridine-2-carboxylate, in particular, serves as a crucial intermediate and a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its unique chemical architecture, featuring a fused imidazole and pyridine ring system with a reactive ester functional group, allows for a wide array of subsequent chemical modifications.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary starting materials and synthetic strategies for accessing methyl imidazo[1,2-a]pyridine-2-carboxylate. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind the selection of specific reagents and reaction conditions.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of the imidazo[1,2-a]pyridine core, and specifically the target molecule methyl imidazo[1,2-a]pyridine-2-carboxylate, is predominantly achieved through two robust and versatile synthetic routes:

  • The Classical Cyclocondensation (Tchichibabin Reaction Variant): This is a highly reliable and widely employed two-component reaction.

  • The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This modern approach offers a more convergent and diversity-oriented synthesis.

This guide will focus on these two primary pathways, providing a detailed exploration of the required starting materials and the chemical logic that governs each transformation.

I. The Workhorse Method: Cyclocondensation of 2-Aminopyridines with α-Halo-β-ketoesters

The most direct and frequently utilized method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates is the cyclocondensation reaction between a 2-aminopyridine and an α-halo-β-ketoester. This reaction is a variation of the classical Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis.[1]

A. Key Starting Materials and Their Roles
  • 2-Aminopyridine: This is the foundational starting material, providing the pyridine ring and one of the nitrogen atoms for the fused imidazole ring. The nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen is central to the reaction mechanism. Substituted 2-aminopyridines can be employed to introduce diversity at various positions on the pyridine ring of the final product.

  • Methyl 2-bromo-3-oxopropanoate (Methyl Bromopyruvate): This bifunctional reagent is the linchpin of this synthetic approach. It provides the remaining carbon and nitrogen atoms for the imidazole ring, as well as the C2-carboxylate functionality. The bromine atom serves as a leaving group, while the ketone and ester carbonyls play crucial roles in the cyclization and subsequent aromatization steps. While methyl bromopyruvate is the direct precursor, related α-halo ketones and esters are also used.[1]

B. Mechanistic Insights: A Step-by-Step Elucidation

The reaction proceeds through a well-established, logical sequence of steps that ensures the regioselective formation of the desired product. The causality behind this selectivity is a key aspect for any researcher designing a synthesis based on this method.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 Exocyclic Amine Attack Methyl_Bromopyruvate Methyl Bromopyruvate Methyl_Bromopyruvate->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Pyridine N Attack Product Methyl Imidazo[1,2-a]pyridine-2-carboxylate Intermediate_2->Product - H2O

Caption: Cyclocondensation Reaction Workflow

  • Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbon bearing the bromine atom in methyl bromopyruvate. This forms an N-alkylated intermediate.[3]

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring in the intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon. This results in the formation of a five-membered ring, creating the core bicyclic structure.

  • Dehydration and Aromatization: The final step involves the dehydration of the cyclic intermediate, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

C. Field-Proven Experimental Protocol

The following protocol is adapted from the well-established synthesis of the ethyl ester analog and is a reliable starting point for laboratory-scale synthesis.[4]

Reaction: Synthesis of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Methyl bromopyruvate (1.0 - 1.2 eq)

  • Ethanol (or Methanol) as solvent

  • Sodium bicarbonate (optional, as a mild base to scavenge HBr)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and ethanol (or methanol) to form a solution or suspension.

  • Slowly add methyl bromopyruvate (1.0 - 1.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • (Optional) Add sodium bicarbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

II. The Convergent Approach: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

For a more convergent and diversity-oriented approach, the Groebke-Blackburn-Bienaymé (GBB) reaction is an excellent choice.[5] This one-pot, three-component reaction allows for the rapid assembly of the imidazo[1,2-a]pyridine core from readily available starting materials.

A. The Triad of Starting Materials
  • 2-Aminopyridine: As with the cyclocondensation reaction, this provides the pyridine backbone.

  • An Aldehyde: This component provides one of the carbon atoms for the imidazole ring. The choice of aldehyde allows for the introduction of various substituents at the 3-position of the final product.

  • An Isocyanide: The isocyanide provides the final carbon and nitrogen atoms of the imidazole ring. A wide variety of isocyanides are commercially available or can be readily synthesized, offering a high degree of diversity in the final products.

B. Mechanistic Rationale: A Cascade of Events

The GBB reaction is a fascinating cascade of reactions that efficiently builds the complex heterocyclic system in a single pot.

G 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Imine_Intermediate->Nitrile_Ylide + Isocyanide Cycloadduct Cycloadduct Nitrile_Ylide->Cycloadduct Intramolecular [3+2] Cycloaddition Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization

Caption: Groebke-Blackburn-Bienaymé Reaction Pathway

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine and the aldehyde to form an imine intermediate.[6]

  • Addition of Isocyanide: The isocyanide then adds to the iminium ion, which is in equilibrium with the imine, to form a nitrile ylide intermediate.

  • Intramolecular [3+2] Cycloaddition: This is the key step where the nitrile ylide undergoes an intramolecular [3+2] cycloaddition with the pyridine ring.

  • Aromatization: The resulting cycloadduct then undergoes aromatization to yield the final imidazo[1,2-a]pyridine product.

While the GBB reaction is a powerful tool for generating diverse imidazo[1,2-a]pyridines, the synthesis of the specific target molecule, methyl imidazo[1,2-a]pyridine-2-carboxylate, via this method is less direct and would require a specific aldehyde and isocyanide that lead to the desired carboxylate functionality.

C. General Experimental Protocol for GBB Reaction

The following is a general protocol for the GBB reaction, which can be adapted for specific substrates.[5]

Reaction: General Synthesis of Substituted Imidazo[1,2-a]pyridines

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, HClO₄)

  • Solvent (e.g., methanol, acetonitrile, dioxane)

Procedure:

  • To a reaction vessel, add the 2-aminopyridine (1.0 eq), aldehyde (1.0 eq), and the chosen solvent.

  • Add the acid catalyst (typically 5-20 mol%).

  • Add the isocyanide (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or with heating (e.g., 50-80 °C) for several hours to 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

IV. Data Presentation: A Comparative Overview of Synthetic Routes

The choice of synthetic route often depends on factors such as desired yield, reaction time, and available starting materials. The following table summarizes typical quantitative data for the synthesis of imidazo[1,2-a]pyridine-2-carboxylates and related structures.

Synthetic RouteKey Starting MaterialsTypical CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclocondensation2-Aminopyridine, Ethyl bromopyruvateNoneEthanolReflux2-6High[4]
Catalytic Cyclo.2-Aminopyridine, Phenacyl bromideCopper SilicateEthanolReflux1.5up to 94[1]
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideAcid CatalystVariousRT - 804 - 24Good to High[5][7]

V. Conclusion: Strategic Selection of Starting Materials for Desired Outcomes

The synthesis of methyl imidazo[1,2-a]pyridine-2-carboxylate is a well-established field with robust and versatile methodologies. The classical cyclocondensation of 2-aminopyridine with methyl bromopyruvate remains the most direct and reliable route for accessing this specific target molecule. Its predictable mechanism and straightforward experimental protocol make it an ideal choice for both small-scale and large-scale synthesis.

The Groebke-Blackburn-Bienaymé three-component reaction, on the other hand, offers a powerful platform for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. While less direct for the synthesis of the unsubstituted 2-carboxylate, its convergent nature is invaluable for medicinal chemistry programs where structural diversity is paramount.

References

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]

  • Pipzine Chemicals. (n.d.). Methyl Imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (n.d.). SpringerLink. Retrieved from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Royal Society of Chemistry. [Link]

  • Guchhait, S. K., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]

  • Guchhait, S. K., & Sisodia, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35251. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Request PDF. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Proposed Mechanism for the formation of 2-aminopyridines. Retrieved from [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • . (n.d.). Retrieved from [Link]

  • Rentería-Gómez, M. A., et al. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 46(31), 14933-14941. [Link]

  • Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. [Link]

Sources

Foundational

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: Solubility Profile & Technical Guide

Executive Summary Methyl imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1757-69-3 / 1220397-13-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for anxiolytics (e.g., Zolpidem analogues), anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1757-69-3 / 1220397-13-6) represents a critical scaffold in medicinal chemistry, serving as a precursor for anxiolytics (e.g., Zolpidem analogues), anti-tubercular agents, and fluorescent probes. As a Senior Application Scientist, I have observed that the successful utilization of this compound hinges on managing its distinct solubility profile: lipophilic, pH-dependent, and prone to aggregation in aqueous media.

This guide provides a validated solubility framework. It moves beyond simple "soluble/insoluble" binary classifications to offer a mechanistic understanding of how solvent systems, pH, and thermodynamics govern the behavior of this ester.

Physicochemical Characterization

Understanding the solubility requires dissecting the molecular attributes that drive solvation.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 176.17 g/mol Low MW facilitates dissolution, but crystal lattice energy dominates.
LogP (Octanol/Water) ~1.6 – 1.9 (Predicted)Moderately lipophilic. Preferentially partitions into organic phases.
pKa (Conj. Acid) ~4.5 – 5.0 (Est.)Critical: The N1 nitrogen is a weak base. Solubility increases 100-fold at pH < 3.0 due to protonation.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLacks donors, limiting water solubility; relies on dipole-dipole interactions.
Physical State Crystalline SolidHigh melting point indicates stable lattice; requires energy (heat/solvation) to break.

Comprehensive Solubility Profile

Organic Solvent Compatibility

For synthesis and purification, the "like dissolves like" principle applies, but with nuances regarding the ester functionality.

  • High Solubility (>50 mg/mL):

    • Dichloromethane (DCM) & Chloroform: Excellent solvents. The polarizability of chlorinated solvents interacts well with the aromatic pi-system.

    • DMSO & DMF: Universal solvents for this scaffold. Essential for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays.

  • Moderate Solubility (10–50 mg/mL):

    • Methanol & Ethanol: Soluble, especially upon warming. These are the solvents of choice for recrystallization .

    • Ethyl Acetate: Good solubility, often used as the mobile phase in chromatography.

  • Low Solubility / Antisolvents (<1 mg/mL):

    • Hexanes, Heptane, Diethyl Ether: The compound will precipitate. These are critical for "crashing out" the product during purification.

Aqueous & Buffer Solubility

The aqueous solubility is the primary bottleneck for biological applications.

  • Neutral pH (pH 7.4): Poor (< 0.5 mg/mL). The neutral molecule is hydrophobic.

  • Acidic pH (pH 1.2 - 2.0): High. Protonation of the bridgehead nitrogen (N1) disrupts the crystal lattice and forms a soluble cation.

  • Basic pH (pH > 9.0): Poor to Unstable. Low solubility; risk of ester hydrolysis at elevated temperatures/pH.

Formulation Vehicles

For in vivo or in vitro dosing, standard aqueous buffers are insufficient.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water.

  • Alternative: 10% Ethanol + 90% Saline (requires pH adjustment to ~4.0 if IV).

Experimental Methodologies

To validate these profiles in your specific workflow, use the following self-validating protocols.

Thermodynamic Solubility Determination (Shake-Flask Method)

Use this for formulation development and pre-clinical data packages.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (do not use nylon, which may bind the drug).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Self-Validation: Check the pellet. If no solid remains, the solution is not saturated; repeat with more solid.

Kinetic Solubility Protocol (High-Throughput)

Use this for screening biological assay conditions.

  • Stock Prep: Prepare a 10 mM stock in 100% DMSO.

  • Spike: Pipette into PBS (pH 7.4) to reach final concentrations of 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity (absorbance at 620 nm) or nephelometry.

    • Threshold: An increase in OD > 0.005 indicates precipitation.

Visualizations & Logic Flow

Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the correct solubility experiment based on your development stage.

SolubilityWorkflow Start Start: Define Goal StageCheck Development Stage? Start->StageCheck Discovery Early Discovery / HTS StageCheck->Discovery Screening PreForm Pre-Formulation / CMC StageCheck->PreForm Scale-up Kinetic Kinetic Solubility (DMSO Spike) Discovery->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) PreForm->Thermo PrecipCheck Precipitation Detected? Kinetic->PrecipCheck Optimize Add Co-solvent (PEG400 / Cyclodextrin) PrecipCheck->Optimize Yes Proceed Proceed to Assay PrecipCheck->Proceed No Optimize->Kinetic Retest

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

pH-Dependent Solubilization Mechanism

This diagram illustrates the chemical causality behind the high acidic solubility.

ProtonationMechanism Neutral Neutral Species (pH 7.4) Hydrophobic Aggregates Acid Acidic Environment (H+ added) Neutral->Acid Exposed to Cation Protonated Cation (pH < 4) N1-H+ Hydrophilic/Soluble Acid->Cation Protonation at N1 Lattice Crystal Lattice Energy (Barrier to Dissolution) Cation->Lattice Disrupts Lattice->Neutral Stabilizes

Caption: Mechanism of pH-dependent solubility enhancement via N1-protonation of the imidazo[1,2-a]pyridine core.

Implications for Drug Development[1][2]

Synthesis & Purification
  • Reaction Solvent: Water is an emerging "green" solvent for synthesizing this scaffold (Groebke–Blackburn–Bienaymé reaction), where the product precipitates out, simplifying isolation [1].

  • Recrystallization: Utilize the Ethanol/Water system. Dissolve the crude ester in hot ethanol, then slowly add water (antisolvent) until turbidity persists. Cool to 4°C to maximize yield and purity.

Biological Assays
  • DMSO Tolerance: Always include a vehicle control. This compound requires DMSO for initial solubilization. Ensure the final DMSO concentration in cell culture does not exceed 0.5% to avoid cytotoxicity artifacts.

  • Precipitation Risk: When diluting from DMSO into media, rapid mixing is essential to prevent "crashing out." If precipitation occurs, use a serial dilution method involving an intermediate solvent (e.g., 50% DMSO/Water).

References

  • Samanta, S., et al. (2023).[1][2] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024).[3] Methyl imidazo[1,2-a]pyridine-7-carboxylate (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Dhas, A., et al. (2021).[4] "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate." Letters in Applied NanoBioScience. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This fused heterocyclic scaffold is a key component in commercial drugs and numerous molecules undergoing preclinical evaluation, demonstrating a broad therapeutic spectrum.[1] Its value lies in its unique three-dimensional shape and electronic properties, which allow for specific interactions with biological targets like enzymes and receptors.[2][3] Consequently, the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives remain a vibrant and critical area of research in the pursuit of novel therapeutics.[4][5]

This guide focuses specifically on Methyl imidazo[1,2-a]pyridine-2-carboxylate , an important derivative that serves both as a key intermediate in the synthesis of more complex molecules and as a subject of study in its own right.[3][6] Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers in drug discovery and development. These properties govern a molecule's behavior from the lab bench to its potential physiological effects, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). This document provides an in-depth analysis of these critical parameters, supported by established experimental protocols and their underlying scientific rationale.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. Methyl imidazo[1,2-a]pyridine-2-carboxylate is composed of a fused imidazo[1,2-a]pyridine ring with a methyl ester group at the 2-position.[6] This structure imparts a unique combination of aromaticity, hydrogen bonding potential, and polarity.

Caption: Chemical structure of Methyl imidazo[1,2-a]pyridine-2-carboxylate.

A summary of its core identifiers and properties is presented below.

PropertyValueSource(s)
Chemical Formula C₉H₈N₂O₂[2][6]
Molar Mass 176.17 g/mol [2][6]
Appearance White to off-white crystalline solid or powder[2][6]
IUPAC Name methyl imidazo[1,2-a]pyridine-2-carboxylate-

Key Physicochemical Parameters

The utility of a compound in drug development is heavily influenced by a specific set of physicochemical properties. These parameters provide quantitative measures of a molecule's behavior in various environments.

Melting Point

The melting point is a fundamental indicator of purity and lattice energy. For Methyl imidazo[1,2-a]pyridine-2-carboxylate, the melting point can vary depending on its purity.[2] Related imidazo[1,2-a]pyridine-2-carboxylate compounds typically exhibit melting points in the range of 150°C to 300°C, reflecting strong intermolecular forces such as hydrogen bonds and van der Waals interactions within the crystal lattice.[2]

Solubility Profile

Solubility is a critical factor for drug delivery and biological activity. The solubility of this compound is a direct consequence of its structure, which contains both non-polar (the aromatic rings) and polar (the ester and nitrogen atoms) components.

  • Aqueous Solubility: The compound exhibits limited or low solubility in water.[2][6] The relatively large hydrophobic surface area of the fused ring system hinders extensive interaction with water molecules.[2]

  • Organic Solvent Solubility: It demonstrates good solubility in common polar organic solvents such as ethanol, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[2][6] This is due to favorable interactions, including potential hydrogen bonding and dipole-dipole forces, between the solute and solvent molecules.[2]

The choice of solvent is critical during synthesis, purification, and formulation, and this profile indicates that organic-based systems are most appropriate.

Lipophilicity (LogP)
Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The structure of Methyl imidazo[1,2-a]pyridine-2-carboxylate contains both acidic and basic sites.[2]

  • Basic Center: The nitrogen atom in the pyridine ring is basic and can be protonated under acidic conditions.

  • Acidic Potential: While the ester group itself is not typically considered acidic, it can undergo hydrolysis under strong acidic or basic conditions to form the corresponding carboxylic acid, which is an acidic functional group.

The specific pKa values are critical for predicting behavior in different biological compartments (e.g., stomach vs. intestine).

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • UV-Vis Absorption: Due to its conjugated aromatic system, the compound absorbs ultraviolet (UV) radiation.[2] Related imidazo[1,5-a]pyridine structures are known to display intense absorption bands, for example, around 323 nm.[8]

  • Infrared (IR) Absorption: The IR spectrum is expected to show characteristic peaks corresponding to its functional groups, including C=O stretching from the ester, C-N stretching from the heterocyclic rings, and aromatic C-H stretching.[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would provide a detailed map of the molecule's carbon-hydrogen framework, confirming the specific arrangement of atoms and the absence of impurities.

Experimental Determination of Physicochemical Properties

To ensure data reliability and reproducibility, standardized experimental protocols are essential. The following section outlines methodologies for determining the key parameters discussed above.

Workflow for Solubility Determination (Kinetic Method)

This protocol provides a high-throughput method for assessing aqueous kinetic solubility, a crucial early-stage drug discovery parameter.

Causality: The kinetic method is chosen for its speed and relevance to early discovery, where compounds are often dissolved in DMSO first. It measures the solubility of the compound as it precipitates from a DMSO stock solution into an aqueous buffer, mimicking how compounds are often handled in biological assays.

G A Prepare 10 mM stock solution in 100% DMSO B Dispense stock into 96-well plate A->B Step 1 C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final 1-2% DMSO concentration B->C Step 2 D Seal and shake plate (e.g., 2 hours at room temperature) C->D Step 3: Incubation E Filter to remove precipitate (e.g., using a filter plate) D->E Step 4: Separation F Quantify solute concentration in filtrate via LC-UV or HPLC-UV E->F Step 5: Analysis G Compare with standards of known concentration to calculate solubility F->G Step 6: Calculation

Caption: Experimental workflow for kinetic solubility measurement.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of Methyl imidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO.

  • Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock into the wells of a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to reach the final desired volume (e.g., 100 µL). The final DMSO concentration should be low (1-2%) to minimize its effect on solubility.

  • Equilibration: Seal the plate and place it on an orbital shaker for a defined period (e.g., 2 hours) at a constant temperature to allow precipitation to reach a steady state.

  • Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by centrifuging the plate and taking the supernatant or by using a 96-well filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical technique like LC-UV or HPLC-UV, comparing the result against a calibration curve prepared from the DMSO stock.

Protocol for LogP Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive value for its lipophilicity.

Step-by-Step Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4).

  • Compound Addition: Dissolve a precisely weighed amount of Methyl imidazo[1,2-a]pyridine-2-carboxylate in the aqueous phase. The initial concentration should be well below its aqueous solubility limit.

  • Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed vessel.

  • Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Impact on Drug Discovery and Development

The physicochemical profile of a compound directly correlates with its potential as a drug candidate. Understanding these relationships is key to designing effective molecules and interpreting biological data.

G cluster_ADME ADME Profile cluster_PhysChem Physicochemical Properties A Absorption D Distribution M Metabolism E Excretion Sol Solubility Sol->A determines dissolution Sol->E high solubility aids renal clearance Lip Lipophilicity (LogP) Lip->A governs membrane permeability Lip->D influences tissue penetration Lip->M affects access to metabolic enzymes pKa Ionization (pKa) pKa->A affects solubility in GI tract pKa->D impacts plasma protein binding Stab Stability Stab->M chemical stability resists degradation

Caption: Relationship between physicochemical properties and ADME.

  • Absorption: For oral administration, a compound must first dissolve in the gastrointestinal fluids (requiring adequate solubility ) and then pass through the gut wall into the bloodstream. This passage is governed by its lipophilicity and pKa , which determine its ability to cross lipid membranes.

  • Distribution: Once in the bloodstream, the compound's lipophilicity and pKa will influence how it distributes into various tissues and its extent of binding to plasma proteins.

  • Metabolism: The compound's chemical stability and lipophilicity affect its susceptibility to metabolic enzymes, primarily in the liver.

  • Excretion: Finally, the compound and its metabolites are removed from the body, a process in which aqueous solubility is often beneficial for efficient renal clearance.

Conclusion

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a molecule of significant interest, built upon a medicinally privileged scaffold. Its physicochemical properties—moderate lipophilicity, limited aqueous but good organic solubility, and specific basicity—define its behavior and potential applications. A thorough characterization of these parameters, using robust experimental protocols, is not merely an academic exercise. It is a critical and indispensable step in the rational design and development of new therapeutics, providing the foundational data needed to progress a compound from a laboratory curiosity to a potential life-saving medicine.

References

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic Acid, 7-Methyl-.
  • Pipzine Chemicals. (n.d.). Methyl Imidazo[1,2-a]pyridine-2-carboxylate.
  • Fisher Scientific. (n.d.). Imidazopyridines.
  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylate.
  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • J&K Scientific. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling &amp; Method Development for Methyl imidazo[1,2-a]pyridine-2-carboxylate

Executive Summary Methyl imidazo[1,2-a]pyridine-2-carboxylate (CAS: 102033-68-3; MW: 176.17 g/mol ) is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry as an intermediate for antiviral,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl imidazo[1,2-a]pyridine-2-carboxylate (CAS: 102033-68-3; MW: 176.17 g/mol ) is a critical bicyclic heteroaromatic scaffold used extensively in medicinal chemistry as an intermediate for antiviral, anti-inflammatory, and GABA-ergic agents.[1][2] Its analysis presents specific challenges: the basicity of the bridgehead nitrogen, the potential for ester hydrolysis, and the UV-active nature of the conjugated system.[1]

This guide provides a self-validating analytical framework. We prioritize Reverse-Phase HPLC (RP-HPLC) with acidic mobile phases to suppress silanol interactions and ensure peak symmetry, coupled with NMR for structural verification.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the molecule's behavior in solution is the prerequisite for robust method development.[1]

PropertyValue / DescriptionAnalytical Implication
Formula C₉H₈N₂O₂Monoisotopic Mass: 176.06 m/z
Structure Bicyclic fused ring (Pyridine + Imidazole) with methyl ester at C2.[1][2][3][4][5][6]Planar, rigid structure.[1] High UV absorbance.[1]
pKa (Calc.) ~4.0 - 5.0 (Ring Nitrogen)The C2-ester is electron-withdrawing, lowering the basicity of the N1/N4 bridgehead compared to the parent core (pKa ~6.8).[1] Method requires pH < 3.0 to keep the nitrogen fully protonated for sharp peaks.[1]
Solubility DMSO, MeOH, DCM, EtOAc.[1] Poor in Water.Samples should be prepared in MeOH or MeCN/Water mixtures.[1]
Stability Susceptible to hydrolysis (Acid/Base).[1]Avoid high pH (>8) buffers.[1] Process samples within 24h.

Protocol A: UHPLC-UV-MS Method (Purity & Assay)[1]

Objective: Quantify the main compound and detect synthetic impurities (e.g., 2-aminopyridine, hydrolyzed acid). Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic ester.[1] Formic acid is selected as the modifier to maintain pH ~2.7, ensuring the basic nitrogen is protonated (


), preventing peak tailing caused by secondary interactions with residual silanols.[1]
Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity) or HPLC equivalent.

  • Column: C18 End-capped (e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus).[1]

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).[1]

  • Column Temp: 40°C (Improves mass transfer and peak shape).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection:

    • UV: 254 nm (Universal aromatic) and 310 nm (Specific to imidazo-pyridine core).[1]

    • MS: ESI Positive Mode (Scan 100–500 m/z).

Mobile Phase & Gradient[1]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Time (min)% Solvent BDescription
0.005Initial equilibration (polar impurities elute).[1]
1.005Isocratic hold.[1]
8.0095Linear ramp to elute main ester and hydrophobic byproducts.
10.0095Wash step.[1]
10.105Return to initial conditions.
13.005Re-equilibration (Critical for retention time reproducibility).
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol (Conc: 1 mg/mL).[1]

  • Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (50:50). Final Conc: 0.1 mg/mL.[1]

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Protocol B: Impurity Profiling & Synthetic Pathway Analysis[1]

To validate the method's specificity, one must understand the potential contaminants.[1] The synthesis typically involves the condensation of 2-aminopyridine with methyl bromopyruvate.[1]

Pathway Visualization (Graphviz)[1]

SynthesisPath SM1 2-Aminopyridine (Starting Material) Prod Methyl imidazo[1,2-a] pyridine-2-carboxylate (Target) SM1->Prod Condensation (EtOH, Reflux) Imp3 HBr Salts (Inorganic Residue) SM1->Imp3 Byproduct SM2 Methyl Bromopyruvate (Reagent) SM2->Prod Imp1 Imidazo[1,2-a]pyridine (Decarboxylated Impurity) Prod->Imp1 Decarboxylation (High T) Imp2 Imidazo[1,2-a]pyridine- 2-carboxylic acid (Hydrolysis Impurity) Prod->Imp2 Hydrolysis (H2O/Base)

Figure 1: Synthetic pathway and potential degradation products. The HPLC method must resolve the Target (Prod) from the Acid (Imp2) and the Starting Material (SM1).[1]

Diagnostic Ions (MS)[1]
  • Target (Methyl Ester): [M+H]⁺ = 177.07[1]

  • Acid Impurity: [M+H]⁺ = 163.05 (Loss of 14 Da, elutes earlier).[1]

  • 2-Aminopyridine: [M+H]⁺ = 95.06 (Elutes very early, near void volume).[1]

  • Decarboxylated Core: [M+H]⁺ = 119.06 (Elutes later than acid, likely before ester).[1]

Protocol C: Structural Identification (NMR)[1]

HPLC confirms purity; NMR confirms identity.[1]

Solvent: Chloroform-d (


) or DMSO-

.[1] Frequency: 400 MHz or higher.

Expected Signals (CDCl_3):

  • 
     3.98 ppm (3H, s):  Methyl ester protons (
    
    
    
    ).[1] Key diagnostic for ester formation.
  • 
     8.15 ppm (1H, s):  H-3 proton on the imidazole ring.[1] Diagnostic singlet.
    
  • 
     8.10 ppm (1H, d):  H-5 (Pyridine ring, doublet, deshielded by Nitrogen).[1]
    
  • 
     7.60 ppm (1H, d):  H-8.
    
  • 
     7.25 - 6.80 ppm (2H, m):  H-6 and H-7 (Pyridine ring multiplets).[1]
    

Pass Criteria:

  • Integration of Methyl singlet to Aromatic protons must be 3:1:1:1:1:1.[1]

  • Absence of broad singlet at ~11-13 ppm (indicates carboxylic acid impurity).[1]

Method Validation Parameters (Self-Check)

Before deploying this method for routine release testing, verify the following:

  • System Suitability:

    • Inject the standard 5 times.[1]

    • RSD of Area: < 2.0%.[1]

    • Tailing Factor: 0.8 < T < 1.5 (If T > 1.5, increase buffer concentration or lower pH).[1]

  • Linearity:

    • Prepare 5 levels (50% to 150% of target concentration).

    • 
       must be > 0.999.[1]
      
  • LOD/LOQ:

    • Signal-to-Noise (S/N) > 3 for LOD.[1]

    • S/N > 10 for LOQ.[1]

References

  • Synthesis & Properties

    • Title: "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines"
    • Source: ACS Omega, 2021.[1]

    • URL:[Link][1]

  • Chemical Data & Safety

    • Title: "Imidazo[1,2-a]pyridine-2-carboxylic acid - PubChem Compound Summary"[1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • URL:[Link][1]

  • Chromatographic Strategy

    • Title: "Practical HPLC Method Development" (General Reference for RP-HPLC of basic heterocycles).
    • Source: Wiley Online Library.[1]

    • URL:[Link][1]

  • General Synthesis Reference

    • Title: "Synthesis of imidazo[1,2-a]pyridines"
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Application

"purification of Methyl imidazo[1,2-a]pyridine-2-carboxylate by chromatography"

Application Note: Optimized Chromatographic Strategies for the Isolation of Methyl Imidazo[1,2-a]pyridine-2-carboxylate Executive Summary & Molecular Profile Methyl imidazo[1,2-a]pyridine-2-carboxylate is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chromatographic Strategies for the Isolation of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Executive Summary & Molecular Profile

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a critical pharmacophore in drug discovery, serving as a scaffold for GABA receptor ligands, antivirals, and anticancer agents. Its purification presents a classic chromatographic challenge: the bridgehead nitrogen (N1) is weakly basic (pKa ~5.6–6.8), leading to strong interactions with acidic silanols on silica gel. This results in peak tailing, yield loss, and co-elution with impurities like 2-aminopyridine.

This guide provides a self-validating purification workflow. We move beyond "standard gradients" to a chemically grounded strategy: Silanol Suppression in Normal Phase and Controlled Protonation in Reverse Phase .

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicChromatographic Implication
Structure Bicyclic heteroaromatic esterUV active (strong absorption ~254 nm & 300 nm).
Basicity Basic N at position 1 (pKa ~6)Will bind to acidic silanols (

) on silica, causing tailing.
Polarity Moderate (

)
Retains well on C18; elutes mid-range in EtOAc/Hexane.
Solubility Soluble in DCM, MeOH, DMSOCompatible with liquid loading for Flash; DMSO for Prep HPLC.

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to high-purity isolation.

PurificationWorkflow Synthesis Crude Synthesis (Condensation) Workup Workup (Extraction/Evaporation) Synthesis->Workup TLC TLC Analysis (Determine Rf & Tailing) Workup->TLC Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Load Crude QC_1 QC Check (LC-MS / NMR) Flash->QC_1 Decision Purity > 95%? QC_1->Decision Prep_HPLC Prep HPLC (C18 Acidic Method) Decision->Prep_HPLC No (Polishing) Final Final Product (>98% Purity) Decision->Final Yes Prep_HPLC->Final

Figure 1: Purification workflow emphasizing the decision gate between Flash and Prep HPLC.

Protocol 1: Normal Phase Flash Chromatography (The Workhorse)

Objective: Bulk removal of starting materials (2-aminopyridine) and polymeric byproducts. Challenge: The basic imidazopyridine core drags on silica. Solution: Triethylamine (TEA) doping. The TEA competes for silanol sites, "blocking" them and allowing the product to elute as a sharp band.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Irregular silica is acceptable but requires lower flow rates.

  • Solvent A: Hexanes (or Heptane).[1]

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (v/v) .

  • Loading: Dichloromethane (DCM) liquid load or dry load on Celite.

Step-by-Step Methodology
  • Column Equilibration (Critical):

    • Flush the column with 3 Column Volumes (CV) of 10% Solvent B.

    • Why? This pre-saturates the silica surface with Triethylamine, neutralizing the most active acidic sites before the sample even enters the column.

  • Sample Loading:

    • Dissolve crude in minimal DCM. If the mass is >1g, use dry loading : adsorb crude onto Celite (1:2 ratio), evaporate solvent, and pack into a solid load cartridge.

    • Why? Liquid loading in pure DCM can cause "fingering" or band broadening due to solvent strength mismatch.

  • Gradient Execution:

    • 0–2 CV: Hold at 10% B (Isocratic). Elutes non-polar impurities.

    • 2–10 CV: Linear ramp 10%

      
       60% B.
      
    • 10–12 CV: Hold at 60% B.

    • 12–15 CV: Ramp to 100% B (Flush).

  • Detection:

    • Monitor at 254 nm (aromatic ring) and 305 nm (specific to the fused system).

Expected Outcome: The product typically elutes between 30–50% EtOAc. Without TEA, it would elute later with significant tailing.

Protocol 2: Preparative HPLC (The Polisher)

Objective: Isolation of >98% pure material for biological assays; removal of closely eluting regioisomers. Challenge: Solubility and peak shape in aqueous media. Solution: Acidic Mobile Phase. Low pH protonates the pyridine nitrogen (


), increasing aqueous solubility and preventing interaction with residual silanols on the C18 support.
Materials
  • Column: C18 (ODS) Preparative Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid .

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid .

  • Flow Rate: 15–20 mL/min (depending on column diameter).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the semi-pure material from Flash chromatography in DMSO:MeOH (1:1).

    • Filter through a 0.45 µm PTFE filter.

    • Concentration: Target 50–100 mg/mL.

  • Gradient Profile:

Time (min)% B (ACN)EventRationale
0.05InjectionFocuses the analyte at the head of the column.
1.05HoldFlushes DMSO/polar solvents.
10.060Linear GradientShallow gradient for maximum resolution.
12.095WashElutes highly lipophilic dimers.
14.095HoldCleans column.
14.15Re-equilibratePrepares for next injection.
  • Post-Run Workup:

    • Pool fractions.

    • Important: Since the mobile phase contains acid, the product is likely the formate salt.

    • To recover free base: Treat combined fractions with saturated

      
       (aq) until pH ~8, then extract with EtOAc (
      
      
      
      ). Dry over
      
      
      and evaporate.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot common issues based on the molecule's behavior.

Troubleshooting Issue Problem Observed Tailing Peak Tailing on Silica Issue->Tailing SplitPeak Split Peak / Shoulder Issue->SplitPeak LowRec Low Recovery Issue->LowRec Sol_Tailing Increase TEA to 2% OR Switch to DCM/MeOH Tailing->Sol_Tailing Sol_Split Check Solubility (Sample crashing?) OR Regioisomer present SplitPeak->Sol_Split Sol_LowRec Product retained as salt? Wash silica with 10% MeOH/DCM LowRec->Sol_LowRec

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Key Optimization Notes:

  • DCM/MeOH Alternative: If the compound is too polar for Hex/EtOAc, switch to DCM/MeOH (0–10% MeOH). Warning: DCM/MeOH on silica is more prone to silica dissolution and "bleed"; ensure the fraction collector is set to ignore the baseline drift.

  • Mass Overload: If peaks are "fronting" (shark fin shape), you have overloaded the column. Reduce injection volume or increase column size.

References

  • Paudler, W. W. (1965). Imidazo[1,2-a]pyridines.[2][3][4][5][6][7][8][9][10][11] Synthesis and Properties. The Journal of Organic Chemistry.[12]

  • Guchhait, S. K., et al. (2011). Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery. ACS Combinatorial Science.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[12] Rapid chromatographic techniques for preparative separations with moderate resolution.[12] The Journal of Organic Chemistry.[12]

Sources

Method

Application Note: SAR Optimization of Methyl Imidazo[1,2-a]pyridine-2-carboxylate Analogs

Executive Summary The Methyl imidazo[1,2-a]pyridine-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for anticancer (PI3K/Akt/mTOR inhibition),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl imidazo[1,2-a]pyridine-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for anticancer (PI3K/Akt/mTOR inhibition), antitubercular (QcrB inhibition), and antiviral therapeutics. This application note provides a comprehensive guide to exploring the Structure-Activity Relationship (SAR) of this scaffold. We detail a robust, scalable synthetic protocol via the condensation of 2-aminopyridines with methyl bromopyruvate and outline a validated biological workflow for assessing antiproliferative potency.

The Pharmacophore: Mechanistic Grounding

The imidazo[1,2-a]pyridine core mimics the purine structure of adenosine, allowing it to interact promiscuously yet selectively with ATP-binding pockets of various kinases and biological receptors.

  • Anticancer Mechanism: Derivatives of this scaffold have demonstrated potent inhibition of the PI3K/Akt/mTOR signaling pathway, inducing apoptosis in breast cancer cell lines (e.g., HCC1937) [1].

  • Antitubercular Mechanism: The 2-carboxylate functionality is a precursor to lipophilic amides (e.g., Telacebec/Q203 analogs) that target the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis, disrupting cellular respiration [2].

Chemical Synthesis Protocol

"Gold Standard" Condensation Method

While the Groebke-Blackburn-Bienaymé (GBB) reaction is popular for 3-amino derivatives, the most reliable route to the 2-carboxylate core is the direct condensation of 2-aminopyridines with


-haloketoesters. This method avoids metal catalysts and offers high regioselectivity.
Reagents & Materials:
  • Substrate: 2-Aminopyridine (substituted variants for SAR).[1]

  • Reagent: Methyl bromopyruvate (1.1 equiv).

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous).

  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) (optional, for acid scavenging).
Step-by-Step Workflow:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in Ethanol (30 mL).

  • Addition: Add Methyl bromopyruvate (11 mmol) dropwise at room temperature over 10 minutes. Note: The solution may turn yellow/orange.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (hydrobromide salt), filter it directly.

    • If no precipitate, concentrate the solvent to ~5 mL under reduced pressure and pour into ice-cold saturated

      
       solution (50 mL) to neutralize and precipitate the free base.
      
  • Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water (9:1) or Acetonitrile .

    • Yield Expectation: 75–90%.

Visualizing the Synthetic Pathway

SynthesisWorkflow Start Start: 2-Aminopyridine + Methyl Bromopyruvate Reflux Reflux: Ethanol, 78°C, 4-6h (Cyclization) Start->Reflux Condensation Workup Workup: Concentrate & Neutralize (sat. NaHCO3) Reflux->Workup Completion Purify Purification: Recrystallization (EtOH/H2O) Workup->Purify Crude Solid Product Final Product: Methyl imidazo[1,2-a] pyridine-2-carboxylate Purify->Product >98% Purity

Figure 1: Streamlined synthetic workflow for the generation of the imidazo[1,2-a]pyridine-2-carboxylate scaffold.

SAR Strategy & Exploration Vectors

To optimize this scaffold, modifications should be systematically applied to three key vectors.

Vector A: The Pyridine Ring (Positions 6, 7, 8)

Modulating the electron density of the ring affects the basicity of the bridgehead nitrogen and metabolic stability.

  • C6-Substitution (R1):

    • Halogens (F, Cl, Br): Increase lipophilicity and metabolic stability (block CYP450 oxidation).

    • Electron-Withdrawing Groups (

      
      , 
      
      
      
      ): Decrease ring electron density, often improving potency against bacterial targets by altering dipole moments.
  • C8-Substitution (R2):

    • Methyl/Methoxy: Steric bulk at C8 can twist the conformation, potentially improving selectivity for specific kinase pockets.

Vector B: The C3 Position

This position is highly nucleophilic and prone to metabolic attack.

  • Formylation/Halogenation: Introducing a -CHO or -Cl group at C3 can lock the conformation or provide a handle for further coupling (e.g., Suzuki coupling to add biaryl systems).

Vector C: The C2-Ester Functionality

While the methyl ester is the starting point, it is often a "prodrug" or intermediate.

  • Hydrolysis: Conversion to the carboxylic acid typically abolishes activity due to poor cell permeability.

  • Amidation/Hydrazide Formation: Converting the methyl ester to a benzyl amide or hydrazide is the most critical SAR transformation for antitubercular activity (mimicking Isoniazid or Q203) [3].

SAR Logic Diagram

SAR_Logic cluster_Ring Pyridine Ring (Electronic Tuning) cluster_Ester C2-Ester (The Warhead) Core Methyl imidazo[1,2-a] pyridine-2-carboxylate C6 C6-Position: Halogens (F, Cl) increase metabolic stability. Core->C6 Substitution C8 C8-Position: Steric bulk (Me, OMe) affects binding pocket fit. Core->C8 Substitution Amide Convert to Amide: CRITICAL for Anti-TB (Lipophilicity + H-Bonding) Core->Amide Transamidation Hydrazide Convert to Hydrazide: Bioisostere of Isoniazid Core->Hydrazide Hydrazinolysis

Figure 2: Strategic modification points on the scaffold for optimizing biological efficacy.

Biological Validation Protocol

Assay: In Vitro Antiproliferative Screen (MTT Assay)

To validate the anticancer potential of synthesized analogs (e.g., against breast cancer cell line HCC1937), use the following MTT protocol.

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells serves as a marker of cell viability.

Protocol Steps:
  • Seeding: Plate HCC1937 cells (

    
     cells/well) in 96-well plates containing 100 µL of RPMI-1640 medium. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve analogs in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add 100 µL of drug solution to wells (Triplicate).

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin or standard PI3K inhibitor.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL of DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Representative SAR Data

The following table summarizes expected trends based on literature precedents for this scaffold [4, 5].

Analog IDR1 (C6)R2 (C8)C2-FunctionalityIC50 (µM) [Cancer]MIC (µg/mL) [TB]SAR Insight
IMP-01 HH-COOMe (Ester)> 50> 64Baseline: Ester alone has weak intrinsic activity.
IMP-02 BrH-COOMe (Ester)12.532Lipophilicity: Halogen improves cell entry.
IMP-03

H-COOMe (Ester)8.216Electronics: EWG enhances reactivity/binding.
IMP-04 HH-CONH-Bn (Amide)2.1 0.5 H-Bonding: Amide linker is critical for potency.
IMP-05 HH-CONHNH2 (Hydrazide)15.04.0Target Shift: Hydrazide mimics isoniazid mechanism.

References

  • National Institutes of Health (NIH). (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[2] PubMed Central. [Link]

  • ResearchGate. (2026).[3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][4][Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][Link]

  • MDPI. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[11][Link]

Sources

Application

"Methyl imidazo[1,2-a]pyridine-2-carboxylate for cell imaging applications"

Application Note: Methyl Imidazo[1,2-a]pyridine-2-carboxylate for Cell Imaging Part 1: Core Directive & Executive Summary Title: Methyl Imidazo[1,2-a]pyridine-2-carboxylate: A Solvatochromic Blue-Emitting Scaffold for Li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl Imidazo[1,2-a]pyridine-2-carboxylate for Cell Imaging

Part 1: Core Directive & Executive Summary

Title: Methyl Imidazo[1,2-a]pyridine-2-carboxylate: A Solvatochromic Blue-Emitting Scaffold for Lipid Droplet and pH Imaging

Abstract: Methyl imidazo[1,2-a]pyridine-2-carboxylate (MIPC) represents a class of fused heterocyclic fluorophores characterized by a "push-pull" electronic structure. Unlike conventional commercial dyes (e.g., DAPI, Hoechst), MIPC acts as a solvatochromic probe , exhibiting fluorescence properties highly dependent on the polarity of its microenvironment. This Application Note details the physicochemical basis of MIPC fluorescence, its utility as a lipid droplet (LD) counterstain , and its application as a pH-sensitive scaffold for lysosomal targeting. We provide validated protocols for synthesis, live-cell staining, and ratiometric imaging analysis.

Target Audience: Medicinal Chemists, Cell Biologists, and High-Content Screening (HCS) Engineers.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Properties & Mechanism of Action

1.1 The "Push-Pull" Fluorophore Mechanism The fluorescence of MIPC arises from an Intramolecular Charge Transfer (ICT) process. The imidazo[1,2-a]pyridine core acts as the electron donor (specifically the bridgehead nitrogen), while the methyl carboxylate group at the C-2 position serves as the electron acceptor.

  • Excitation: Upon UV/Blue excitation (~320–360 nm), electron density shifts from the ring to the ester group.

  • Solvatochromism: In non-polar environments (e.g., lipid droplets), the excited state is destabilized relative to the ground state, resulting in blue emission with high quantum yield. In polar protic solvents (e.g., cytosol/water), the dipole-dipole interactions stabilize the excited state, causing a bathochromic (red) shift but often accompanied by fluorescence quenching due to hydrogen bonding.

1.2 Key Optical Properties

PropertyValue / CharacteristicContext
Molecular Weight ~176.17 g/mol Small molecule, high cell permeability.[1]
Excitation Max 320 – 360 nmRequires UV or near-UV laser (e.g., 355 nm or 405 nm).
Emission Max 430 – 480 nmBlue/Cyan channel. Shifts >500 nm in acidic/polar media.
Stokes Shift Large (>80 nm)Minimizes self-quenching and allows clear signal separation.
LogP ~1.5 – 2.0Moderately lipophilic; targets hydrophobic organelles.
Applications in Cell Imaging

2.1 Lipid Droplet (LD) Imaging Due to its lipophilic nature and solvatochromic behavior, MIPC preferentially accumulates in lipid droplets. Inside the hydrophobic core of an LD, water-induced quenching is minimized, resulting in a bright blue fluorescence signal that is distinct from the cytosolic background.

2.2 pH Sensing and Lysosomal Tracking The N-1 nitrogen of the imidazo[1,2-a]pyridine ring has a pKa ~5–6. In acidic organelles (lysosomes, pH 4.5), this nitrogen becomes protonated. Protonation abolishes the ICT process or alters the emission wavelength, allowing MIPC derivatives to function as "turn-on" or ratiometric pH sensors.

Part 3: Visualization & Formatting

Diagram 1: Synthesis and Photophysical Mechanism

MIPC_Mechanism cluster_synthesis Synthesis (One-Pot) cluster_fluorescence Fluorescence Mechanism (ICT) Reactant1 2-Aminopyridine Intermediate Cyclization (NaHCO3, Reflux) Reactant1->Intermediate Reactant2 Methyl 3-bromo-2-oxobutanoate Reactant2->Intermediate Product Methyl imidazo[1,2-a] pyridine-2-carboxylate Intermediate->Product -HBr, -H2O GroundState Ground State (S0) Donor-Acceptor Product->GroundState ExcitedState Excited State (S1) Charge Transfer GroundState->ExcitedState Excitation (350nm) Emission_Lipid Emission (Lipid) ~450nm (Blue) High QY ExcitedState->Emission_Lipid Non-Polar Env. Emission_Polar Emission (Polar) Red Shift / Quenched Low QY ExcitedState->Emission_Polar Polar/H-Bond Env.

Caption: Synthesis via cyclocondensation and the Intramolecular Charge Transfer (ICT) mechanism governing solvatochromism.

Part 4: Experimental Protocols

Protocol A: Synthesis of Reference Standard

Note: While custom synthesis is described, commercial sourcing is recommended for biological consistency.

  • Reagents: 2-Aminopyridine (1.0 eq), Methyl 3-bromo-2-oxobutanoate (1.1 eq), Sodium Bicarbonate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-aminopyridine in Ethanol (0.5 M).

    • Add Methyl 3-bromo-2-oxobutanoate dropwise at Room Temperature.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to RT, filter inorganic salts, and concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM:MeOH 98:2).

    • Validation: Confirm structure via 1H-NMR (CDCl3) – Look for the singlet at ~8.1 ppm (C-3 proton) and methyl ester singlet at ~3.9 ppm.

Protocol B: Live Cell Lipid Droplet Imaging

Materials:

  • Cell Line: HeLa, HepG2, or 3T3-L1 adipocytes (recommended for high lipid content).

  • Probe Stock: 10 mM MIPC in DMSO. Store at -20°C.

  • Imaging Buffer: HBSS or Phenol-red free DMEM.

  • Counterstain (Optional): MitoTracker Deep Red (Mitochondria) or Propidium Iodide (Dead cell nuclear stain).

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells on 35mm glass-bottom confocal dishes.

    • Grow to 60–70% confluency.

    • Optional: Induce lipid droplet formation by treating with Oleic Acid (200 µM) for 12 hours prior to imaging.

  • Staining Solution Prep:

    • Dilute MIPC stock (10 mM) into warm imaging buffer to a final concentration of 5 – 10 µM .

    • Note: Do not exceed 20 µM to avoid crystal precipitation or cytotoxicity.

  • Incubation:

    • Remove culture media and wash cells 1x with PBS.

    • Add Staining Solution.[2]

    • Incubate for 15 – 30 minutes at 37°C / 5% CO2.

  • Washing:

    • Wash cells 3x with warm HBSS.

    • Critical: MIPC is a reversible stain. Extensive washing may reduce signal. Image immediately after the final wash.

  • Imaging (Confocal/Widefield):

    • Excitation: 405 nm laser (or 365 nm LED).

    • Emission: Collect 430 – 490 nm (Blue Channel).

    • Gain/Exposure: Adjust to minimize cytoplasmic background; Lipid Droplets should appear as bright punctate spheres.

Protocol C: Ratiometric pH Assessment (Lysosomal)
  • Staining: Follow Protocol B, but extend incubation to 45 minutes to allow lysosomal accumulation.

  • Imaging:

    • Channel 1 (Neutral/Lipid): Ex 405 nm / Em 450 nm.

    • Channel 2 (Acidic/Protonated): Ex 405 nm / Em 520–550 nm (Green/Yellow).

  • Analysis:

    • Generate a ratio image (Channel 2 / Channel 1).

    • Acidic compartments (Lysosomes) will show a higher ratio due to the bathochromic shift of the protonated species.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Non-specific binding to membranes.Reduce concentration to 1–2 µM; Perform an extra wash step.
Weak Signal Fluorescence quenching in water.Ensure cells are healthy; MIPC is brightest in hydrophobic environments (lipids).
Crystal Formation Dye precipitation.Sonicate the stock solution before dilution; Do not exceed 0.1% DMSO in final buffer.
Photobleaching High laser power.MIPC is moderately stable but susceptible to UV bleaching. Use pulsed excitation or lower laser power.
Diagram 2: Cellular Imaging Workflow

Workflow Start Start: Adherent Cells (Glass Bottom Dish) Step1 Wash PBS (1x) Remove Serum Proteins Start->Step1 Step2 Apply Staining Sol. (5-10 µM MIPC in HBSS) Step1->Step2 Step3 Incubate 15-30 min @ 37°C Step2->Step3 Decision Target? Step3->Decision PathA Lipid Droplets (Hydrophobic Core) Decision->PathA Neutral pH PathB Lysosomes (Acidic pH Trapping) Decision->PathB Acidic pH Step4 Wash HBSS (3x) Remove Excess Dye PathA->Step4 PathB->Step4 Step5 Image Acquisition Ex: 405nm | Em: 450nm Step4->Step5

Caption: Optimized workflow for live-cell staining targeting Lipid Droplets or Lysosomes.

References

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Source: PMC - PubMed Central [Link]

  • Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets. Source: ResearchGate [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Source: Semantic Scholar [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells. Source: PubMed [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl Imidazo[1,2-a]pyridine-2-carboxylate Biological Assay Optimization

Welcome to the technical support center for researchers working with methyl imidazo[1,2-a]pyridine-2-carboxylate. This guide, designed for drug development professionals and scientists, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with methyl imidazo[1,2-a]pyridine-2-carboxylate. This guide, designed for drug development professionals and scientists, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your biological assays and navigate common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of methyl imidazo[1,2-a]pyridine-2-carboxylate in biological assays.

Q1: What are the primary known biological activities of the imidazo[1,2-a]pyridine scaffold?

A1: The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antifungal, antibacterial, and antituberculosis agents.[1][2][3] Notably, several approved drugs, such as zolpidem and alpidem, are based on this scaffold and target GABA-A receptors in the central nervous system.[4][5]

Q2: What are the solubility characteristics of methyl imidazo[1,2-a]pyridine-2-carboxylate?

A2: Methyl imidazo[1,2-a]pyridine-2-carboxylate has limited solubility in water. It is more readily soluble in common organic solvents such as ethanol, ether, and dichloromethane.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a suitable starting concentration range for this compound in a cell-based assay?

A3: For initial screening of imidazo[1,2-a]pyridine derivatives in cancer cell lines, a common starting concentration for determining the IC50 value is in the micromolar range.[7] It is advisable to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal range for your specific cell line and assay.

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, imidazo[1,2-a]pyridine derivatives have been reported to possess fluorescent properties.[8][9] This intrinsic fluorescence can potentially interfere with assays that use fluorescent readouts, especially in the blue-green spectral region.[10] It is crucial to run appropriate controls to account for any compound-specific fluorescence.

II. Troubleshooting Guide: Cell-Based Assays (e.g., MTT, Cell Viability)

This section provides a problem-and-solution framework for common issues encountered during cell-based assays with methyl imidazo[1,2-a]pyridine-2-carboxylate.

Problem 1: Low or Inconsistent Cytotoxicity Observed

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Poor Compound Solubility Methyl imidazo[1,2-a]pyridine-2-carboxylate has limited aqueous solubility.[6] Precipitation in the culture medium can lead to a lower effective concentration. Solution: - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into the final assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - Visually inspect the wells for any signs of precipitation after adding the compound.
Compound Instability The compound may degrade in the cell culture medium over the incubation period. Solution: - Minimize the exposure of the compound stock solution to light. - Consider reducing the incubation time or refreshing the compound-containing medium for longer experiments.
Cell Line Resistance The chosen cell line may be inherently resistant to the compound's mechanism of action. Solution: - Test the compound on a panel of different cell lines to identify more sensitive models. - If the target is known, select cell lines that have high expression or dependence on that target.
Problem 2: High Background Signal or False Positives in Fluorescence/Absorbance Assays

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Intrinsic Compound Fluorescence Imidazo[1,2-a]pyridine derivatives can be fluorescent, which can interfere with the assay signal.[8][9][10] Solution: - Run a "compound only" control (wells with the compound in medium but without cells) to measure the background fluorescence/absorbance of the compound at each concentration. - Subtract the background signal from the experimental wells.
Interaction with Assay Reagents The compound may directly interact with the assay reagents (e.g., reducing MTT in the absence of cells). Solution: - Perform a cell-free assay to check for any direct reaction between the compound and the assay reagents.

III. Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of methyl imidazo[1,2-a]pyridine-2-carboxylate.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of the compound and incubate for 24-72h. A->B C 3. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4h. B->C D 4. Solubilize Formazan Remove medium, add DMSO to dissolve formazan crystals. C->D E 5. Measure Absorbance Read absorbance at ~570 nm. D->E

Caption: Workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11][12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of methyl imidazo[1,2-a]pyridine-2-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Protocol 2: General Framework for a GABA-A Receptor Binding Assay

Given that some imidazopyridines target GABA-A receptors, this protocol provides a general outline for a competitive binding assay.[5]

Logical Flow for a Competitive Binding Assay

Binding_Assay_Logic Start Prepare Receptor Source (e.g., brain membrane prep) Incubate Incubate: Receptor + Radioligand + Test Compound Start->Incubate Separate Separate Bound from Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze Data (Determine Ki or IC50) Quantify->Analyze

Caption: Logical steps in a competitive receptor binding assay.

Key Steps:

  • Receptor Preparation: Prepare a source of GABA-A receptors, typically from brain tissue homogenates.[15]

  • Assay Setup: In assay tubes, combine the receptor preparation, a known concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]flunitrazepam), and varying concentrations of methyl imidazo[1,2-a]pyridine-2-carboxylate.[16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[15]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, usually by vacuum filtration over glass fiber filters.

  • Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 and/or Ki value to determine the compound's potency.

IV. References

  • Pipzine Chemicals. (n.d.). Methyl Imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from

  • Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from

  • Al-Ostoot, F. H., Al-Tamari, M., Al-Warhi, T., Al-Malki, A. L., Al-Ghamdi, S. B., & El-Beshbishy, H. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1133.

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from

  • Al-Abdullah, E. S., Al-Harbi, N. O., Al-Salahi, R., & Al-Omar, M. A. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11.

  • Patel, R., & Tandel, H. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(1), 2-20.

  • Sytnik, K., Chervonets, A., Rusanov, E., Vovk, M., & Shablykin, O. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(19), 4434.

  • de Oliveira, C. S., Lacerda, D. I., & de Castro, P. P. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 8(50), 47447-47477.

  • Mdluli, K., Wicht, K., & Warner, D. F. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PloS one, 8(9), e75219.

  • Shinde, S. D., & Wagh, S. J. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1853-1860.

  • Zhang, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.

  • Ma, C., Chen, M., Feng, Z., Zhang, Y., Yu, B., & Jiang, Y. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314.

  • El-Sayed, N. N., El-Borai, M. A., & El-Gammal, E. W. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.

  • Abcam. (n.d.). MTT assay protocol. Retrieved from

  • Singh, P., Kaur, M., & Singh, J. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC advances, 9(52), 30453-30458.

  • Clayton, T., Poe, M. M., Roni, M. A., & Cook, J. M. (2020). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 25(23), 5707.

  • Masiulis, S., Desai, R., Uchański, T., Serna, P., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459.

  • Provost, J. J. (2018). MTT Proliferation Assay Protocol. ResearchGate.

  • Biradar, J. S., & Murnal, S. K. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of fluorescence, 22(4), 1151-1159.

  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Springer Science & Business Media.

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International journal of molecular sciences, 22(16), 8878.

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, Y. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(4), 734-740.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from

  • Wikipedia contributors. (2024, January 26). Zolpidem. In Wikipedia, The Free Encyclopedia. Retrieved 10:30, February 2, 2026, from [Link]

  • University of California, San Francisco. (n.d.). MTT Assay. Retrieved from

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Chem-Impex. (n.d.). 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from

  • Carlotti, B., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125.

Sources

Optimization

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis &amp; Optimization

Status: Online Operator: Senior Application Scientist Ticket Queue: Active Topic: Troubleshooting Common Pitfalls in Imidazo[1,2-a]pyridine Reactions Introduction Welcome to the Imidazo[1,2-a]pyridine Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: Active Topic: Troubleshooting Common Pitfalls in Imidazo[1,2-a]pyridine Reactions

Introduction

Welcome to the Imidazo[1,2-a]pyridine Technical Support Center. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem . However, its synthesis is often plagued by specific, recurring failures: regioselectivity errors, "tarry" degradation products, and purification nightmares.

This guide moves beyond standard textbook procedures. We treat your chemical reaction as a system to be debugged. Below are the most frequent "support tickets" we receive, accompanied by root-cause analysis and self-validating protocols.

Module 1: The Condensation Crash (Hantzsch-Type)

Ticket #101: "I reacted 2-aminopyridine with an


-haloketone. The TLC shows a streak, the flask contains black tar, and the yield is <30%."
Root Cause Analysis

The standard condensation between 2-aminopyridine and an


-haloketone involves a delicate competition. The reaction must proceed via N-alkylation  of the ring nitrogen (N1), followed by cyclization.
  • The Trap:

    
    -haloketones are potent lachrymators and highly unstable. In the presence of strong bases or prolonged heat, they polymerize (the "black tar").
    
  • The Wrong Nucleophile: While the ring nitrogen is usually more nucleophilic, steric hindrance or solvent effects can sometimes favor the exocyclic amine, leading to non-cyclizing byproducts.

  • Acid Build-up: The reaction generates HX (hydrohalic acid). If not scavenged, the low pH can protonate the 2-aminopyridine (deactivating it) or catalyze haloketone degradation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base

or

(solid)
Weak inorganic bases neutralize the HX byproduct without triggering rapid polymerization of the haloketone (unlike strong bases like NaOH).
Solvent Ethanol or DMF Protic solvents (EtOH) stabilize the transition state for the ring-nitrogen attack.
Temperature Reflux (70-80°C) High temp is required for the second step (cyclization/dehydration), but the first step (alkylation) happens faster.
Self-Validating Workflow (The "Step-Wise" Check)

If the "one-pot" reflux fails, split the reaction:

  • Step A: Stir reagents in EtOH at room temperature for 2-4 hours.

    • Check: Look for the precipitation of the intermediate salt (N-alkylated pyridinium bromide).

  • Step B: Only after the starting material is consumed (TLC), heat to reflux to induce cyclization.

Mechanism Visualization

CondensationMechanism Start 2-Aminopyridine + α-Haloketone Path_Correct Attack by Ring Nitrogen (N1) Start->Path_Correct Kinetic Control Path_Wrong Attack by Exocyclic Amine Start->Path_Wrong Steric/Solvent Error Tar Polymerization/Tar Start->Tar Unscavenged Acid Intermediate N-Alkylpyridinium Salt (Crystalline Solid) Path_Correct->Intermediate Path_Wrong->Tar Cyclization Intramolecular Cyclization (Reflux) Intermediate->Cyclization -H2O Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Fig 1. The bifurcation of success vs. failure in Hantzsch-type condensation. The critical intermediate is the N-alkylpyridinium salt.

Module 2: Regioselectivity & Functionalization

Ticket #205: "I'm trying to brominate my imidazo[1,2-a]pyridine. I expected the substituent at C5, but NMR confirms it's at C3. Why?"

Root Cause Analysis

The imidazo[1,2-a]pyridine ring is electronically non-equivalent.

  • C3 (The Hotspot): The C3 position is the most electron-rich site. It behaves like the C3 of an indole. Electrophilic Aromatic Substitution (EAS) (bromination, nitration, formylation) will occur at C3 with >95% selectivity unless C3 is blocked.

  • C5: This position is electronically deactivated compared to C3 but is acidic. Functionalization here usually requires Lithiation (C-H activation) or specific directing groups.

The Regioselectivity Rulebook
Reaction TypePreferred SiteReason
Electrophilic Substitution (

,

)
C3 Highest HOMO coefficient; intermediate sigma-complex retains pyridine aromaticity.
Nucleophilic Attack C5 / C7 Electron-deficient sites (if activated by leaving groups).
Lithiation (n-BuLi) C5 (or C3 if blocked)Kinetic acidity and coordination to N4 (bridgehead) directs metalation to C5 (or C3).
Pd-Catalyzed C-H Activation C3 Electrophilic palladation mechanism favors the electron-rich C3.
Strategic Workarounds
  • To target C5: You must usually block C3 (e.g., with a halogen or ester) or use a C-H activation protocol specifically designed with a directing group at C6.

  • To target C2: This is best achieved during ring synthesis (using a substituted

    
    -haloketone) rather than post-synthetic modification.
    
Regioselectivity Map

Regioselectivity Core Imidazo[1,2-a]pyridine Core C3 C3: Electrophilic Attack (Br2, NBS, Vilsmeier) Core->C3 C2 C2: Synthesis Origin (From Ketone) Core->C2 C5 C5: Lithiation/C-H Activation (Requires Directing) Core->C5 N1 N1: Protonation/Alkylation (Basicity pKa ~6) Core->N1

Caption: Fig 2. Chemical reactivity map. C3 is the nucleophilic center; N1 is the basic center.

Module 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]

Ticket #312: "My multicomponent reaction (Amine + Aldehyde + Isocyanide) stalled. I smell the isocyanide, but no product precipitates."

Root Cause Analysis

The GBB reaction is a powerful 3-component coupling, but it is sensitive to solvation and catalyst acidity .

  • Solvent Non-Innocence: Methanol (MeOH) is not just a solvent; it often acts as a co-catalyst or stabilizes the imine intermediate. Reactions in Toluene or DCM often proceed much slower or fail.

  • Catalyst Poisoning: Strong acids can hydrolyze the isocyanide component to a formamide before it reacts.

  • Imine Formation: The rate-limiting step is often the initial formation of the imine (Schiff base) between the 2-aminopyridine and the aldehyde. If this doesn't happen, the isocyanide has nothing to attack.

Optimization Matrix
FactorStandard ConditionTroubleshooting Adjustment
Catalyst

(5-10%)
Switch to

or PTSA if Lewis acid fails. Catalyst load is crucial.
Solvent Methanol (MeOH) Do not switch to aprotic solvents (DCM/THF) without increasing catalyst load. MeOH promotes proton transfer.
Concentration 1.0 M (High Conc) MCRs require high concentration to favor intermolecular collisions. Dilute reactions (<0.1 M) often fail.
Self-Validating Protocol

Pre-formation Check:

  • Mix 2-aminopyridine and Aldehyde + Catalyst in MeOH.

  • Stir for 30 mins before adding the Isocyanide.

  • Why? This ensures the imine (electrophile) is formed. Adding isocyanide too early can lead to side reactions if the imine formation is slow.

Module 4: Isolation & Purification (The "Sticky" Phase)

Ticket #404: "My product is an oil that won't crystallize, and I lose half of it during aqueous workup."

Root Cause Analysis

Imidazo[1,2-a]pyridines are bases (pKa


 5.5 – 6.8).
  • The Loss: If you wash the organic layer with strong acid (HCl), you will protonate N1, forming a water-soluble salt. Your product moves to the aqueous waste.

  • The Oil: These compounds often "oil out" because they are moderately polar and trap solvent.

Correct Workup Procedure
  • Extraction: maintain aqueous phase at pH > 9 (use

    
     or 
    
    
    
    ). Extract with DCM or EtOAc.
  • Salting Out: If the product is trapped in the aqueous phase, saturate the water with NaCl . The "Salting Out" effect is highly effective for these heterocycles.

  • Crystallization: If it oils out, dissolve in a minimum amount of hot EtOAc and add Hexane/Heptane dropwise until cloudy. Scratch the flask walls.

References

  • Bagdi, A. K., et al. (2015). "Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances. Link

  • Goel, R., et al. (2019). "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic Chemistry. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[1][2] Angewandte Chemie International Edition. Link

  • Perruchon, J., et al. (2005). "Regioselective functionalization of the imidazo[1,2-a]pyridine scaffold." Journal of Organic Chemistry. Link

  • Guchhait, S. K., et al. (2011). "C-H bond functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

The Potency of Methyl Imidazo[1,2-a]pyridine-2-carboxylate: A Comparative Analysis Against Established GABA-A Receptor Modulators

A Technical Guide for Researchers in Drug Discovery and Development The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents targeting the central nervous system, particularly as modu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents targeting the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comparative analysis of the potency of a fundamental representative of this class, methyl imidazo[1,2-a]pyridine-2-carboxylate, against well-established drugs such as zolpidem, alpidem, and saripidem. By examining their interactions with GABA-A receptor subtypes and their resulting pharmacological profiles, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Imidazo[1,2-a]pyridines and the GABA-A Receptor

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of several marketed drugs, including the widely prescribed hypnotic zolpidem and the anxiolytic alpidem.[1] These compounds exert their therapeutic effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric site that modulates the receptor's response to its endogenous ligand, GABA.[2]

The GABA-A receptor is a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the brain.[3] The receptor's subunit composition is highly variable, with different combinations of α, β, and γ subunits giving rise to a diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions. This heterogeneity is key to the development of drugs with selective pharmacological profiles. For instance, compounds with high affinity for the α1 subunit tend to exhibit sedative and hypnotic effects, while those targeting α2 and α3 subunits are often associated with anxiolytic properties.[4][5]

Comparative Potency at GABA-A Receptor Subtypes

The potency of a compound is a critical determinant of its therapeutic efficacy and potential side effects. For GABA-A receptor modulators, potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, or by the half-maximal effective concentration (EC50) in functional assays.

While specific, direct binding data for methyl imidazo[1,2-a]pyridine-2-carboxylate is not extensively published, its structural simplicity compared to the marketed drugs suggests it likely serves as a foundational scaffold in structure-activity relationship (SAR) studies. Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can infer its likely potency profile. The addition of larger, more complex substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, as seen in zolpidem, alpidem, and saripidem, is generally associated with increased potency and selectivity.

Below is a comparative summary of the reported potencies of zolpidem, alpidem, and saripidem at various GABA-A receptor subtypes.

CompoundGABA-A Receptor SubtypeIn Vitro Potency (Ki or IC50, nM)Primary Pharmacological Effect
Zolpidem α1β2γ220 (Ki)[2]Sedative/Hypnotic
α2β2γ2400 (Ki)[2]Weak Anxiolytic
α3β2γ2400 (Ki)[2]Weak Anxiolytic
α5β2γ2>5000 (Ki)[2]-
Alpidem ω1 (α1-containing)High AffinityAnxiolytic
ω2 (α2, α3, α5-containing)Lower AffinityWeak Sedative
Saripidem α1β2γ21.1 (IC50)[6]Sedative/Anxiolytic
Cerebellum (high α1)2.7 (IC50)[6]
Spinal Cord (high α2/α3)4.6 (IC50)[6]
α5β2γ233 (IC50)[6]

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: A Structural Perspective on Potency

The structure of methyl imidazo[1,2-a]pyridine-2-carboxylate lacks the bulky and lipophilic substituents present in zolpidem, alpidem, and saripidem. For instance, zolpidem possesses a tolyl group at the 2-position and an N,N-dimethylacetamide group at the 3-position, which are crucial for its high affinity and selectivity for the α1 subunit.[7] SAR studies on imidazo[1,2-a]pyridine and related scaffolds have consistently shown that modifications at these positions significantly impact potency and subtype selectivity.[8][9] Therefore, it is reasonable to predict that methyl imidazo[1,2-a]pyridine-2-carboxylate would exhibit significantly lower potency at GABA-A receptors compared to these more complex derivatives. It would likely serve as a low-affinity, non-selective binder, making it a valuable starting point for the synthesis of more potent and selective analogs.

Signaling Pathway and Experimental Workflows

The binding of an imidazo[1,2-a]pyridine derivative to the benzodiazepine site of the GABA-A receptor allosterically enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition underlies the sedative, anxiolytic, and anticonvulsant effects of these drugs.

GABA_A_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens BZ_site Benzodiazepine Site BZ_site->GABA_A_Receptor Positive Allosteric Modulation Imidazopyridine Methyl Imidazo[1,2-a]pyridine-2-carboxylate or Known Drug Imidazopyridine->BZ_site Binds Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: GABA-A receptor signaling pathway modulated by imidazo[1,2-a]pyridine derivatives.

The potency of compounds like methyl imidazo[1,2-a]pyridine-2-carboxylate is determined through a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_0 In Vitro Potency Determination cluster_1 In Vivo Efficacy Evaluation Binding_Assay Radioligand Binding Assay (e.g., [3H]flumazenil displacement) Determines Ki Functional_Assay Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Determines EC50 and Efficacy Binding_Assay->Functional_Assay Confirms Functional Activity Anxiolytic_Model Elevated Plus Maze (Mice) Measures anxiolytic effect Functional_Assay->Anxiolytic_Model Leads to In Vivo Testing Hypnotic_Model Pentobarbital-Induced Sleep Time (Mice) Measures hypnotic/sedative effect Functional_Assay->Hypnotic_Model Leads to In Vivo Testing

Caption: Experimental workflow for assessing the potency and efficacy of GABA-A receptor modulators.

Experimental Protocols

1. Radioligand Binding Assay ([³H]Flumazenil Displacement)

This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]flumazenil.

  • Materials:

    • Rat cortical membrane preparation (source of GABA-A receptors)

    • [³H]Flumazenil (radioligand)

    • Test compound (e.g., methyl imidazo[1,2-a]pyridine-2-carboxylate)

    • Unlabeled diazepam (for determining non-specific binding)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the rat cortical membrane preparation (approximately 100 µg of protein per well).

    • Add the test compound at various concentrations.

    • For total binding wells, add buffer. For non-specific binding wells, add a high concentration of unlabeled diazepam.

    • Add [³H]flumazenil to all wells at a concentration near its Kd (e.g., 1 nM).[10]

    • Incubate the plate at room temperature for 60 minutes.[10]

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and add scintillation fluid.

    • Count the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional effect of a compound on the GABA-A receptor by recording the ion flow through the channel in response to GABA and the test compound.

  • Materials:

    • Xenopus laevis oocytes

    • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

    • TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

    • Glass microelectrodes filled with KCl

    • Recording solution (e.g., ND96)

    • GABA and test compound solutions.

  • Procedure:

    • Inject the cRNAs for the GABA-A receptor subunits into the Xenopus oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12]

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[13]

    • Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Record the potentiation of the GABA-evoked current by the test compound.

    • Construct a concentration-response curve to determine the EC50 and maximal efficacy (Emax) of the test compound.

3. In Vivo Model: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and the anxiolytic effects of drugs.[14][15]

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the mice to the testing room for at least one hour before the experiment.[16]

    • Administer the test compound (e.g., methyl imidazo[1,2-a]pyridine-2-carboxylate) or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

    • Place the mouse in the center of the maze, facing an open arm.[15]

    • Allow the mouse to explore the maze for a 5-minute period.[15]

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Conclusion

Methyl imidazo[1,2-a]pyridine-2-carboxylate represents a fundamental building block within a therapeutically significant class of GABA-A receptor modulators. While it is predicted to have lower potency than its more structurally complex and clinically utilized counterparts like zolpidem, alpidem, and saripidem, its value lies in its potential as a starting point for the development of novel analogs with tailored potency and subtype selectivity. A thorough understanding of the structure-activity relationships within the imidazo[1,2-a]pyridine class, coupled with robust in vitro and in vivo testing, is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of anxiety and sleep disorders.

References

  • B. M. Johnson, J. R. Atack, G. R. Dawson, K. A. Wafford, P. J. Whiting, "Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands," Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 1, pp. 127-130, 2003. [Link]

  • G. R. Dawson, K. A. Wafford, S. D. Collins, J. R. Atack, "Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders," Journal of Medicinal Chemistry, vol. 46, no. 25, pp. 5349-5362, 2003. [Link]

  • J. D. Rowlett, C. A. Lelas, S. B. C. Approbato, W. H. Platt, D. M. Cook, "Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates," Proceedings of the National Academy of Sciences, vol. 102, no. 3, pp. 915-920, 2005. [Link]

  • G. Trapani, A. L. G. Franco, G. Latrofa, A. Reho, G. Liso, "2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats," British Journal of Pharmacology, vol. 129, no. 6, pp. 1151-1158, 2000. [Link]

  • Y. Wang, J. Zhang, H. Sun, "In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines," Molecules, vol. 22, no. 12, p. 2119, 2017. [Link]

  • A. Korpi, H. Grunder, H. Luddens, "GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands," Annals of Medicine, vol. 34, no. 5, pp. 339-346, 2002. [Link]

  • U. Rudolph, F. Crestani, D. Benke, I. Brunig, J. A. Benson, J. M. Fritschy, R. Martin, H. Bluethmann, H. Mohler, "Mechanism of action of the hypnotic zolpidem in vivo," British Journal of Pharmacology, vol. 131, no. 7, pp. 1251-1254, 2000. [Link]

  • npi electronic GmbH, "npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes," NPI Electronic. [Link]

  • P. L. Perrault, C. H. Morel, E. Sanger, "Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic," Pharmacology Biochemistry and Behavior, vol. 43, no. 1, pp. 13-20, 1992. [Link]

  • A. Venkataraman, H. Ingraham, "Elevated plus maze protocol," protocols.io, 2023. [Link]

  • B. Drexler, H. Hentschke, B. Antkowiak, "Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons," Frontiers in Neural Circuits, vol. 8, p. 14, 2014. [Link]

  • A. C. Paraskevopoulou, A. A. Papapetropoulos, "New Insights Into Pharmacology of GABAA Receptor Alpha Subunits-Selective Modulators," Cureus, vol. 16, no. 9, p. e68460, 2024. [Link]

  • Z. Tan, K. R. Wallner, M. M. Olsen, "GABAA receptor subtypes and benzodiazepine use, misuse, and abuse," Frontiers in Pharmacology, vol. 11, p. 582426, 2020. [Link]

  • J. R. Atack, "Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors," Journal of Pharmacological and Toxicological Methods, vol. 50, no. 3, pp. 209-216, 2004. [Link]

  • F. Franciolini, F. Catacuzzeno, "Two-Electrode Voltage Clamp," Methods in Molecular Biology, vol. 998, pp. 83-100, 2013. [Link]

  • Gifford Bioscience, "Radioligand Binding Assay Protocol," Gifford Bioscience. [Link]

  • P. L. Morselli, "Pharmacological and behavioral profile of alpidem as an anxiolytic," L.E.R.S.-Synthelabo, 1990. [Link]

  • F. Sancar, C. Czajkowski, "Structural Determinants for High-Affinity Zolpidem Binding to GABA-A receptors," Molecular Pharmacology, vol. 66, no. 5, pp. 1247-1255, 2004. [Link]

  • Wikipedia, "Zolpidem," Wikipedia, The Free Encyclopedia. [Link]

  • S. E. File, "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents," Nature Protocols, vol. 1, no. 1, pp. 382-387, 2006. [Link]

  • G. G. G. de Haas, J. M. A. van Gerven, "Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety," European Neuropsychopharmacology, vol. 24, no. 8, pp. 1215-1227, 2014. [Link]

  • U. Rudolph, F. Crestani, D. Benke, I. Brunig, J. A. Benson, J. M. Fritschy, R. Martin, H. Bluethmann, H. Mohler, "Mechanism of action of the hypnotic zolpidem in vivo," British Journal of Pharmacology, vol. 131, no. 7, pp. 1251-1254, 2000. [Link]

  • A. Venkataraman, H. Ingraham, "Elevated plus maze protocol," ResearchGate, 2023. [Link]

  • H. Liu, J. Zhang, "Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system," STAR Protocols, vol. 3, no. 1, p. 101168, 2022. [Link]

  • S. K. Gahlot, R. K. Sharma, D. Kumar, "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)," Current Organic Chemistry, vol. 28, no. 4, pp. 293-314, 2024. [Link]

  • U. Rudolph, F. Crestani, D. Benke, I. Brunig, J. A. Benson, J. M. Fritschy, R. Martin, H. Bluethmann, H. Mohler, "Mechanism of action of the hypnotic zolpidem in vivo," Illinois Experts. [Link]

  • Wikipedia, "Alpidem," Wikipedia, The Free Encyclopedia. [Link]

  • A. Chebib, G. A. R. Johnston, "GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology," Journal of Medicinal Chemistry, vol. 43, no. 8, pp. 1427-1447, 2000. [Link]

  • M. Faizi, S. Dabirian, S. A. Tabatabai, "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors," Iranian Journal of Pharmaceutical Research, vol. 11, no. 4, pp. 1137-1143, 2012. [Link]

  • S. Khom, M. Strommer, J. Ramharter, "Structure-Dependent Activity of Natural GABA(A) Receptor Modulators," Molecules, vol. 24, no. 12, p. 2333, 2019. [Link]

  • M. Faizi, S. Dabirian, S. A. Tabatabai, "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors," ResearchGate, 2012. [Link]

  • Multi Channel Systems, "Automated Voltage-Clamp Screening for Xenopus Oocytes," Multi Channel Systems. [Link]

  • U. Rudolph, F. Crestani, D. Benke, I. Brunig, J. A. Benson, J. M. Fritschy, R. Martin, H. Bluethmann, H. Mohler, "Mechanism of action of the hypnotic zolpidem in vivo," ResearchGate, 2000. [Link]

  • P. L. Morselli, "Alpidem, a Novel Anxiolytic Drug. A Double-Blind, Placebo-Controlled Study in Anxious Outpatients," Pharmacopsychiatry, vol. 23, no. 3, pp. 129-134, 1990. [Link]

  • Eurofins Discovery, "GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay," Eurofins Discovery. [Link]

  • W. Schwarz, J. Rettinger, "Two-electrode voltage-clamp (TEVC)," Max-Planck-Institut für Biophysik, 2014. [Link]

  • M. T. Olagunju, B. T. Adeyemi, "Zolpidem," StatPearls, 2023. [Link]

  • I. A. Silva, C. G. Fraga, "A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem," PLoS ONE, vol. 6, no. 7, p. e22380, 2011. [Link]

  • G. Biggio, G. Corona, G. L. Gessa, "GABA A receptor subtype modulators in Clinical Trials," ResearchGate, 2020. [Link]

  • J. R. Cook, J. M. Cook, "Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders," ResearchGate, 2019. [Link]

  • Drug Central, "alpidem," Drug Central. [Link]

  • A. A. B. Al-Abri, "GABA Receptor Positive Allosteric Modulators," StatPearls, 2024. [Link]

  • J. M. Hanson, C. Czajkowski, "Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding," Journal of Neuroscience, vol. 28, no. 13, pp. 3490-3499, 2008. [Link]

Sources

Comparative

"confirming target engagement of Methyl imidazo[1,2-a]pyridine-2-carboxylate"

Target Engagement Validation Guide: Methyl Imidazo[1,2-a]pyridine-2-carboxylate Executive Summary Methyl imidazo[1,2-a]pyridine-2-carboxylate represents a privileged pharmacophore scaffold, distinct for its rigidity and...

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement Validation Guide: Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Executive Summary

Methyl imidazo[1,2-a]pyridine-2-carboxylate represents a privileged pharmacophore scaffold, distinct for its rigidity and ability to orient substituents into specific hydrophobic pockets of biological targets.[1] While historically recognized as the core structure of "Z-drugs" (e.g., Zolpidem) targeting the GABA-A receptor benzodiazepine site , recent medicinal chemistry campaigns have repurposed this scaffold for Mycobacterium tuberculosis QcrB inhibition and PI3K/mTOR kinase modulation .

This guide objectively compares the target engagement (TE) characteristics of the Methyl imidazo[1,2-a]pyridine-2-carboxylate scaffold against established clinical standards (Diazepam, Zolpidem, Telacebec). It provides validated protocols to confirm binding affinity, kinetics, and functional occupancy.

Part 1: Pharmacological Profile & Comparative Analysis

To validate target engagement, one must first benchmark the scaffold against its functional competitors. The imidazo[1,2-a]pyridine core offers superior subunit selectivity compared to classic benzodiazepines but requires precise functionalization for nanomolar potency.

Comparative Performance Matrix
FeatureMethyl Imidazo[1,2-a]pyridine-2-carboxylate (Scaffold)Zolpidem (Optimized Lead)Diazepam (Classic BZD)Telacebec (Q203) (Anti-TB)
Primary Target GABA-A (

subunit) / QcrB
GABA-A (

selective)
GABA-A (Non-selective

)
Cyt-bc1 complex (QcrB)
Binding Mode Interface Binder (Fragment-like)Allosteric ModulatorAllosteric ModulatorBioenergetic Inhibitor
Affinity (

)
Low (

M range)
High (~20 nM)High (~15 nM)High (~3 nM)
Selectivity High potential (tunable)High (

)
LowHigh (Pathogen specific)
Metabolic Stability Moderate (Ester hydrolysis risk)Low (

~2.5 h)
High (

>20 h)
High

Expert Insight: The unfunctionalized methyl ester serves as a fragment probe . It exhibits weak intrinsic affinity compared to Zolpidem.[2] However, its value lies in its Ligand Efficiency (LE) . Confirming TE for this scaffold requires sensitive biophysical assays (SPR/NMR) rather than standard radioligand displacement used for optimized drugs.

Part 2: Mechanism of Action & Signaling Pathways

Understanding the binding topology is critical for assay design. The imidazo[1,2-a]pyridine core binds at the


/

interface of the GABA-A receptor, distinct from the GABA orthosteric site.
Figure 1: GABA-A Allosteric Modulation Pathway[3]

GABASignaling Ligand Methyl Imidazo[1,2-a]pyridine (Scaffold) Receptor GABA-A Receptor (Pentameric Channel) Ligand->Receptor Binds alpha/gamma Interface ConfChange Conformational Change (Allosteric Modulation) Ligand->ConfChange Potentiation (+) GABA GABA (Endogenous) GABA->Receptor Binds alpha/beta Interface Receptor->ConfChange Activation ClInflux Chloride Ion (Cl-) Influx ConfChange->ClInflux Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) ClInflux->Hyperpol

Caption: The imidazo[1,2-a]pyridine scaffold allosterically potentiates GABA-induced chloride influx by stabilizing the open channel conformation at the


/

interface.

Part 3: Validated Experimental Protocols

To confirm target engagement for the Methyl imidazo[1,2-a]pyridine-2-carboxylate, we utilize a Self-Validating Workflow : starting with biophysical confirmation and moving to functional validation.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding

Best for: Determining


 and kinetics of the moderate-affinity scaffold.

Rationale: Unlike radioligand assays which may miss weak binders (high off-rates), SPR provides real-time binding data essential for fragment validation.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Purified GABA-A receptor (

    
     subtype) or QcrB protein.
    
  • Analyte: Methyl imidazo[1,2-a]pyridine-2-carboxylate (dissolved in 100% DMSO, diluted to running buffer).

Step-by-Step Methodology:

  • Immobilization: Amine-couple the target protein to the CM5 chip (Target RU: ~3000-5000 for fragments). Reference channel: Ethanolamine blocked.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as the scaffold is hydrophobic.

  • Injection Cycle:

    • Inject analyte at 6 concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100

      
      M).
      
    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitation.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Regeneration: Often not needed for fragments (fast off-rate). If required, use mild 10mM Glycine-HCl pH 2.5.

  • Data Analysis: Fit to a 1:1 Steady State Affinity model (for fast kinetics) to derive

    
    .
    

Validation Check:

  • Pass: Dose-dependent box-shape sensorgrams;

    
     within theoretical limits based on MW ratio.
    
  • Fail: Irregular binding curves (aggregation) or "sticky" non-specific binding (linear non-saturating slope).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Best for: Confirming engagement in live cells (Target Occupancy).

Rationale: This protocol validates that the compound enters the cell and stabilizes the target protein against thermal denaturation.

Materials:

  • Cells: HEK293T (transfected with Target) or M. tuberculosis lysate.

  • Compound: Methyl imidazo[1,2-a]pyridine-2-carboxylate (10

    
    M and 50 
    
    
    
    M).
  • Detection: Western Blot (anti-GABA-A

    
     or anti-QcrB).
    

Step-by-Step Methodology:

  • Treatment: Incubate live cells with the compound (or DMSO control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
     (aggregation temperature).
    

Validation Check:

  • Positive TE: A significant right-shift in the melting curve (

    
    ) in the treated sample vs. DMSO control indicates ligand-induced stabilization.
    
Figure 2: CETSA Workflow Logic

CETSA_Workflow Step1 Cell Treatment (Ligand vs DMSO) Step2 Thermal Challenge (Gradient 37-67°C) Step1->Step2 Step3 Lysis & Separation (Remove Precipitate) Step2->Step3 Step4 Western Blot (Detect Soluble Protein) Step3->Step4 Decision Shift Analysis Step4->Decision Validated Engagement Validated Engagement Decision-> Validated Engagement Tm Shift > 2°C No Engagement No Engagement Decision-> No Engagement No Shift

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement.

Part 4: References

  • Imidazo[1,2-a]pyridine Scaffold Review:

    • Title: Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry.[1][3][4][5]

    • Source:RSC Advances, 2021.

    • URL:[Link](Note: Representative link for scaffold review)

  • GABA-A Binding Methodology:

    • Title: Structural requirements for eszopiclone and zolpidem binding to the GABA-A receptor.

    • Source:Nature Structural & Molecular Biology, 2008.

    • URL:[Link]

  • QcrB Inhibition (TB):

    • Title: The clinical candidate Q203 targets QcrB, inhibiting mycobacterial cytochrome bc1 complex.[6]

    • Source:Nature Medicine, 2013.

    • URL:[Link]

  • CETSA Protocol:

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.

    • Source:Science, 2013.

    • URL:[Link]

Sources

Validation

Comparative SAR Profiling of Imidazo[1,2-a]pyridine Scaffolds: Optimization Strategies and Therapeutic Benchmarking

Executive Summary: The "Drug Prejudice" Scaffold The imidazo[1,2-a]pyridine core is frequently termed a "privileged scaffold" or, more provocatively, a "drug prejudice" scaffold due to its ubiquity in high-throughput scr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Drug Prejudice" Scaffold

The imidazo[1,2-a]pyridine core is frequently termed a "privileged scaffold" or, more provocatively, a "drug prejudice" scaffold due to its ubiquity in high-throughput screening hits. Historically anchored by the sedative Zolpidem (Ambien), this 5,6-fused bicyclic system has evolved beyond GABA-A modulation.

This guide objectively compares the Structure-Activity Relationship (SAR) of imidazo[1,2-a]pyridine analogs against key bioisosteres (e.g., imidazo[1,2-a]pyrazines, indoles) in the context of anticancer (tubulin inhibition) and anti-infective (anti-TB) applications.[1] We focus on the causality of substitutions: why specific atoms at C3, C6, and C8 dictate the difference between a nanomolar lead and a metabolic liability.

Chemical Space & Scaffold Hopping: The Comparative Landscape

Before optimizing substituents, one must validate the core. The imidazo[1,2-a]pyridine scaffold offers a unique balance of lipophilicity and hydrogen-bond acceptance (via N1) compared to its alternatives.

Scaffold Comparison Matrix
FeatureImidazo[1,2-a]pyridine Imidazo[1,2-a]pyrazine Indole
Core Structure 5,6-fused (1 bridgehead N)5,6-fused (2 bridgehead Ns)5,6-fused (Carbocyclic 6-ring)
LogP (Lipophilicity) Moderate to HighLower (Improved Solubility)High
H-Bond Capability N1 AcceptorN1 & N4 AcceptorsNH Donor
Metabolic Liability C3 (nucleophilic), C6/C8 (oxidation)C3, Pyrazine ring oxidationC2/C3 oxidation
Primary Utility GPCRs, Kinases, TubulinKinases (better solubility)Broad spectrum
Visualizing the Scaffold Logic

The following diagram illustrates the decision matrix for scaffold selection based on target pocket requirements.

ScaffoldLogic Target Target Pocket Analysis H_Donor_Req Requires H-Bond Donor? Target->H_Donor_Req Solubility_Issue Solubility Limiting? H_Donor_Req->Solubility_Issue No (Acceptor only) Indole Select INDOLE (NH Donor) H_Donor_Req->Indole Yes ImidazoPyrazine Select IMIDAZO[1,2-a]PYRAZINE (Lower LogP, Extra N) Solubility_Issue->ImidazoPyrazine Yes (Need Polar Core) ImidazoPyridine Select IMIDAZO[1,2-a]PYRIDINE (Balanced Profile) Solubility_Issue->ImidazoPyridine No (Need Lipophilicity)

Figure 1: Decision tree for selecting the imidazo-fused scaffold based on binding pocket constraints.

Positional SAR Analysis: The "Make or Break" Vectors

The biological activity of imidazo[1,2-a]pyridines is strictly governed by three vectors.

Region A: The C2-Aryl Determinant (Lipophilic Anchor)

In both Zolpidem (GABA) and recent Tubulin inhibitors (e.g., Compound 5b), the C2 position requires a bulky aryl or heteroaryl group.

  • Function: Pi-stacking or hydrophobic filling.

  • Optimization: Ortho-substitution on the C2-phenyl ring often induces a twist, forcing the molecule into a non-planar conformation essential for binding to the Colchicine site on tubulin.

Region B: The C3-Linker (Specificity Gate)

This is the most critical position for functional diversity.

  • GABA-A: Requires an amide/acetamide moiety.

  • Anti-TB (QcrB): Requires a carboxamide linker.

  • Anticancer (Tubulin): Often tolerates small groups (CN, Formyl) or direct aryl coupling.

  • Synthetic Note: The C3 position is nucleophilic, making it the entry point for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Region C: The C6/C8 Tuning (Metabolic & Electronic)
  • C6 Position: Electron-withdrawing groups (EWGs) like -CN or -F here decrease the electron density of the ring, potentially improving metabolic stability against oxidation.

  • C8 Position: Substituents here (e.g., -OCH3) can influence solubility and hERG channel binding (a common toxicity liability).

Experimental Protocol: The Self-Validating Synthesis

To explore this SAR, the Groebke-Blackburn-Bienaymé (GBB) reaction is the gold standard due to its multicomponent nature (3-CR), allowing rapid library generation.

GBB Synthesis Workflow (Microwave Assisted)

Objective: Synthesize a library of C3-amino-imidazo[1,2-a]pyridines.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)

  • Solvent: MeOH/DCM (3:1)

Step-by-Step Protocol:

  • Mixing: In a 10 mL microwave vial, dissolve the 2-aminopyridine and aldehyde in MeOH/DCM. Stir for 10 mins at Room Temp (RT) to allow imine formation (color change usually observed).

  • Addition: Add the Isocyanide and the Catalyst.[2]

  • Irradiation: Seal the vial. Irradiate at 100°C for 20–30 minutes (max power 150W).

    • Control Check: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). Disappearance of aldehyde is the primary endpoint.

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with saturated NaHCO3 (to remove acid catalyst traces) and brine.

  • Purification: Flash column chromatography.

    • Yield Expectation: 75–95%.

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the NH proton (if secondary amine formed) or specific alkyl shifts from the isocyanide.

GBBSynthesis Start Start: 2-Aminopyridine + Aldehyde Imine Intermediate: Imine Formation (10 min @ RT) Start->Imine Reaction Add Isocyanide + Sc(OTf)3 MW: 100°C, 30 min Imine->Reaction Check TLC Check: Aldehyde Consumed? Reaction->Check Check->Reaction No (Extend Time) Workup Workup & Purification Check->Workup Yes

Figure 2: Workflow for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Case Study: Tubulin Polymerization Inhibition

Recent data (2024-2025) highlights the imidazo[1,2-a]pyridine scaffold as a potent Tubulin Polymerization Inhibitor (TPI), targeting the Colchicine binding site.

Comparative Potency Data

The following table synthesizes data comparing a lead imidazo[1,2-a]pyridine (Analog 5b) against standard agents.

CompoundScaffoldTarget SiteIC50 (MCF-7 Cancer Line)Tubulin IC50Solubility
Colchicine TropoloneColchicine~15 nM~2.0 µMLow
Combretastatin A-4 StilbeneColchicine~4 nM~1.2 µMVery Low
Analog 5b Imidazo[1,2-a]pyridine Colchicine 23 nM 1.8 µM Moderate
Analog 8c Imidazo[1,2-a]pyrazineColchicine150 nM>5 µMHigh

Analysis:

  • Analog 5b (Pyridine core) outperforms Analog 8c (Pyrazine core) in potency.

  • Why? The extra nitrogen in the pyrazine ring reduces the lipophilicity required to bury the core into the hydrophobic pocket of the colchicine site.

  • Key Interaction: Molecular docking reveals the N1 of the imidazo-pyridine forms a critical water-mediated hydrogen bond with Cys241 or Val238 in the tubulin beta-chain.

Mechanism of Action Pathway

The imidazo[1,2-a]pyridine analogs arrest the cell cycle at the G2/M phase.[3]

MOA Compound Imidazo[1,2-a]pyridine Analog Target Binds Tubulin (Colchicine Site) Compound->Target Effect1 Inhibits Microtubule Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Figure 3: Mechanism of action for imidazo[1,2-a]pyridine-based tubulin inhibitors.[4]

ADME Profile & Toxicity Benchmarking

While potent, the scaffold has known liabilities that must be screened early.

  • hERG Inhibition (Cardiotoxicity):

    • Risk: High lipophilicity at C2/C3 often correlates with hERG blocking.

    • Mitigation: Introducing a polar group (e.g., pyridine nitrogen or hydroxyl) at the C8 position significantly reduces hERG affinity without killing target potency.

  • Metabolic Stability (CYP450):

    • Risk: The electron-rich C3 position is prone to oxidative metabolism.

    • Mitigation: Substitution at C3 (as done in the GBB reaction) blocks this metabolic soft spot. However, the C6 position remains vulnerable. Adding a Fluorine atom at C6 blocks metabolic hydroxylation.

References

  • Cheng, B., et al. (2025).[3] "Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation."[5] European Journal of Medicinal Chemistry.

  • Baenziger, M., et al. (2017).[6] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.

  • Shaaban, M.R., et al. (2024).[7] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Molecules.

  • Moraski, G.C., et al. (2023).[8][9] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[10]

  • Goel, R., et al. (2024). "Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations."[1][9][11] Infectious Disorders - Drug Targets.

Sources

Comparative

Assessing Off-Target Liabilities of Methyl Imidazo[1,2-a]pyridine-2-carboxylate

Topic: Assessing Off-Target Effects of Methyl Imidazo[1,2-a]pyridine-2-carboxylate Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Off-Target Effects of Methyl Imidazo[1,2-a]pyridine-2-carboxylate Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The "Privileged" Scaffold Dilemma

Methyl imidazo[1,2-a]pyridine-2-carboxylate (and its structural derivatives) represents a "privileged scaffold" in medicinal chemistry. While this bicyclic core is the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and Alpidem (anxiolytic), its high affinity for specific CNS targets constitutes a significant off-target liability when the scaffold is repurposed for other indications, such as anti-cancer (PI3K/mTOR inhibition) or anti-tuberculosis (Q203 analogs) therapies.

This guide provides a rigorous framework for assessing the off-target profile of this scaffold. Unlike generic toxicity screens, this protocol prioritizes the specific "class effects" of imidazopyridines—namely, unintended CNS activity and metabolic instability—comparing its performance against common bioisosteres like Indoles and Quinolines.

Critical Off-Target Landscape

Before initiating broad screening, researchers must validate that their Methyl imidazo[1,2-a]pyridine-2-carboxylate derivative does not unintentionally engage the scaffold's "native" targets.

Target ClassSpecific Off-TargetRisk LevelClinical Consequence
CNS Receptors GABA-A Receptor (

1 subunit)
Critical Sedation, ataxia, amnesia (Zolpidem-like effects).
Mitochondrial TSPO (Translocator Protein)High Modulation of steroidogenesis; potential pro-inflammatory or anxiety effects (Alpidem-like).
Ion Channels hERG (Kv11.1)ModerateQT prolongation (common in bicyclic heteroaromatics with basic amines).
Enzymes CYP3A4 / CYP1A2 ModerateDrug-drug interactions (DDIs); imidazopyridines are often CYP substrates.

Comparative Analysis: Imidazopyridine vs. Alternative Scaffolds

When selecting a starting fragment, the Methyl imidazo[1,2-a]pyridine-2-carboxylate core offers superior solubility and ligand efficiency compared to alternatives, but carries higher CNS liability.

Performance Matrix
FeatureImidazo[1,2-a]pyridine (Subject)Indole-2-carboxylate (Alternative 1)Quinoline-2-carboxylate (Alternative 2)
Ligand Efficiency (LE) High (Compact, N-bridge increases rigidity)Moderate (Planar, less rigid)Moderate (Bulky)
Solubility (LogS) Moderate-High (Basic Nitrogen aids solubility)Low (Lipophilic)Low-Moderate
GABA-A Liability High (Intrinsic affinity)LowLow
Kinase Promiscuity Moderate (ATP-mimetic)High (Frequent kinase hitter)High
Metabolic Stability Variable (Susceptible to oxidation at C-3)Low (C-3 oxidation prone)High

Verdict: Choose Imidazo[1,2-a]pyridine for CNS penetration and high potency per atom. Switch to Indole if GABA-A selectivity is impossible to dial out.

Experimental Protocols for Off-Target Assessment

Phase 1: The "Class-Effect" Exclusion Panel (CNS Focus)

Objective: Confirm the compound does not act as a sedative or anxiolytic.

Protocol A: GABA-A Radioligand Binding Assay

Rationale: Imidazopyridines bind the benzodiazepine site of GABA-A.

  • Membrane Prep: Rat whole brain homogenates or HEK293 cells expressing human recombinant

    
    1
    
    
    
    2
    
    
    2 GABA-A receptors.
  • Ligand: [3H]-Flumazenil (0.5 nM).

  • Non-Specific Control: Diazepam (10

    
    M).
    
  • Incubation: 60 min at 4°C in 50 mM Tris-Citrate buffer (pH 7.4).

  • Detection: Rapid filtration (Whatman GF/B filters), liquid scintillation counting.

  • Success Criteria: IC50 > 10

    
    M indicates "clean" profile.[1]
    
Protocol B: TSPO (PBR) Binding Assay

Rationale: High affinity for TSPO is a known liability of Alpidem-like structures.

  • Source: Rat heart mitochondria or human platelet membranes.

  • Ligand: [3H]-PK11195 (0.2 nM).

  • Incubation: 90 min at 25°C.

  • Success Criteria: Ki > 1

    
    M to avoid unintended immunomodulation.
    
Phase 2: General Safety & Selectivity
Protocol C: Kinase Selectivity Profiling (ScanMAX)

If the methyl ester is designed as a kinase inhibitor (e.g., PI3K), assess promiscuity.

  • Method: Competition binding assay (e.g., KINOMEscan) against a panel of 96+ kinases.

  • Concentration: Screen at 1

    
    M and 10 
    
    
    
    M.
  • Metric: Selectivity Score (S-score).

    
    .
    
  • Target: S(35) < 0.1 (High selectivity).

Mechanism & Workflow Visualization

The following diagram illustrates the decision tree for assessing the Methyl imidazo[1,2-a]pyridine-2-carboxylate scaffold, distinguishing between "On-Target" optimization and "Off-Target" de-risking.

OffTargetAssessment Start Compound: Methyl imidazo[1,2-a]pyridine-2-carboxylate TargetDef Define Primary Target (e.g., Kinase, Anti-TB, Anti-Viral) Start->TargetDef ClassEffect Phase 1: Class-Specific Liabilities (Intrinsic Scaffold Risks) TargetDef->ClassEffect GABA_Check GABA-A Binding Assay ([3H]-Flumazenil) ClassEffect->GABA_Check TSPO_Check TSPO Binding Assay ([3H]-PK11195) ClassEffect->TSPO_Check Decision1 IC50 < 1 µM? GABA_Check->Decision1 TSPO_Check->Decision1 Modify Structural Modification: Add C-3 Steric Bulk or Alter C-2 Ester Decision1->Modify Yes (Risk) Phase2 Phase 2: General Safety Profiling Decision1->Phase2 No (Clean) Modify->ClassEffect Re-test hERG hERG Patch Clamp (Cardiotoxicity) Phase2->hERG CYP CYP Inhibition Panel (Metabolic Stability) Phase2->CYP Final Lead Candidate Ready for In Vivo hERG->Final CYP->Final

Caption: Workflow for de-risking Imidazo[1,2-a]pyridine scaffolds. Phase 1 prioritizes scaffold-intrinsic CNS risks before general toxicity screening.

Interpretation of Results & Troubleshooting

Scenario: High GABA-A Affinity Detected
  • Observation: The methyl ester shows IC50 < 500 nM for GABA-A.

  • Cause: The 2-carboxylate group mimics the pharmacophore of benzodiazepine-site ligands.

  • Solution:

    • Steric Hindrance: Introduce a bulky substituent at the C-3 position . This disrupts the planar binding required for the benzodiazepine pocket.

    • Bioisosteric Replacement: Replace the ester with a bioisostere (e.g., oxadiazole) that maintains the primary target activity but alters the electrostatic potential map recognized by GABA-A.

Scenario: Rapid Metabolic Clearance
  • Observation: Short half-life (

    
    ) in liver microsomes.
    
  • Cause: The imidazo[1,2-a]pyridine ring is electron-rich and prone to oxidative metabolism, particularly at the C-3 position (if unsubstituted) and the methyl ester (hydrolysis).

  • Solution:

    • Block Metabolism: Fluorinate the C-3 position or the methyl group of the ester.

    • Hydrolysis Check: Assess plasma stability. If the ester hydrolyzes too fast to the acid (which is often inactive or impermeable), replace with a stable amide or ketone.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. ResearchGate. (2026).[2] Review of synthetic strategies and biological activities, highlighting the scaffold's use in Zolpidem and Alpidem.[1][2][3]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023). Discusses the safety profile of Q203, an imidazopyridine derivative, including hERG and CYP data.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway. PubMed Central. (2022). Details the anti-cancer mechanism and cytotoxicity assays for imidazopyridine derivatives.

  • Methyl imidazo[1,2-a]pyridine-2-carboxylate Product Data. Fisher Scientific. Chemical and physical properties of the specific methyl ester.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl imidazo[1,2-a]pyridine-2-carboxylate

This guide provides essential safety and logistical information for the handling of Methyl imidazo[1,2-a]pyridine-2-carboxylate. As a novel heterocyclic compound, its toxicological properties have not been exhaustively s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of Methyl imidazo[1,2-a]pyridine-2-carboxylate. As a novel heterocyclic compound, its toxicological properties have not been exhaustively studied. Therefore, this protocol is grounded in the principle of prudent practice, treating the compound with a level of caution appropriate for related chemical structures for which hazard data is available. Our primary objective is to create a self-validating system of safety that protects researchers and ensures experimental integrity.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for Methyl imidazo[1,2-a]pyridine-2-carboxylate is not widely available, analysis of structurally similar imidazo[1,2-a]pyridine derivatives provides a reliable basis for hazard assessment. Compounds such as 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and Imidazo[1,2-a]pyridine-2-carbaldehyde are known to pose the following risks:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Presents a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative. The following guidelines are designed to mitigate these risks effectively.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls in laboratory safety. PPE is the final line of defense. The primary methods of exposure reduction should always be:

  • Engineering Controls: Handling Methyl imidazo[1,2-a]pyridine-2-carboxylate within a certified chemical fume hood is mandatory to minimize inhalation exposure.[4][5]

  • Administrative Controls: Establishing clear, written standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel are essential administrative measures.

Only after these controls are in place should PPE be used to protect against residual risks.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Causality: Structurally related compounds are classified as serious eye irritants.[1][2] Direct contact from a splash or aerosol could result in significant injury.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.

Hand Protection

Causality: Skin contact is a primary route of exposure, and related compounds are known skin irritants.[2] Furthermore, many organic compounds can be absorbed through the skin, leading to systemic toxicity.[4]

  • Glove Type: Chemically resistant, impervious gloves are required. Nitrile gloves are a suitable initial choice, offering good protection against a range of chemicals. For prolonged operations or when handling larger quantities, butyl rubber gloves may be more appropriate.[7]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.[7]

    • Employ the double-gloving technique, especially when compounding or performing complex manipulations, to provide an additional layer of protection.[8][9]

    • Use proper glove removal technique to avoid contaminating your skin.[7]

    • Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Body Protection

Causality: To prevent contamination of personal clothing and protect the skin from spills and splashes.

  • Standard Use: A clean, buttoned laboratory coat is mandatory.[10] It should have long sleeves and be made of a low-permeability fabric.

  • High-Risk Procedures: For tasks involving a higher risk of significant splashes, such as large-scale reactions or spill cleanup, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

Causality: The compound, if a solid, can form dust that may be inhaled, and related compounds are known to cause respiratory irritation.[2][3]

  • Primary Control: All procedures that could generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be conducted in a certified chemical fume hood.[7]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., P95 or P100) should be used.[3] Proper fit-testing and training are essential before using any respirator.[7]

Summary of PPE Requirements

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing & Small-Scale Solution Prep Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Syntheses & Transfers with Splash Potential Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Pair of Heavy-Duty Nitrile or Butyl GlovesLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator (if outside fume hood)

Procedural Guidance: Safe Handling and Disposal

A self-validating protocol relies on consistent, step-by-step execution.

Pre-Operational Checklist
  • Confirm the chemical fume hood is operational and has a valid certification.

  • Assemble and inspect all required PPE.

  • Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Ensure you have the appropriate spill kit and waste containers readily accessible.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. If a respirator is needed, it should be donned and fit-checked.

  • Work Zone: Conduct all manipulations at least six inches inside the fume hood sash.[4]

  • Weighing: If the compound is a solid, weigh it directly within the fume hood or in an enclosure that vents into the hood to prevent dust dispersion.

  • Transfers: Use a spatula for solid transfers and appropriate glassware for liquid transfers to minimize spills.

  • Post-Handling: After completing the work, decontaminate the work surface.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water.[4]

Spill Management Workflow

The following diagram outlines the immediate actions required in the event of a spill.

Spill_Management_Workflow start Spill Occurs alert Alert colleagues and supervisor start->alert evacuate Evacuate immediate area if spill is large or volatile alert->evacuate ppe Don appropriate spill response PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean up spill with appropriate kit neutralize->cleanup dispose Package waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Immediate workflow for chemical spill response.

Disposal Plan
  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items must be placed in a designated, sealed hazardous waste container.[7]

  • Chemical Waste: All waste containing Methyl imidazo[1,2-a]pyridine-2-carboxylate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[11]

References

  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate Safety Data Sheets. Echemi.
  • Organic Chemistry Laboratory Safety Notes. Cerritos College.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • Laboratory Safety Guidelines. ETH Zurich.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • MSDS of methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
  • Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. New Jersey Department of Health.
  • Methyl Imidazo[1,2-a]pyridine-2-carboxylate. Pipzine Chemicals.
  • Laboratory Health & Safety Rules. The University of Cyprus, Department of Chemistry.
  • Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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